Irak4-IN-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H25N7 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-[1-(3-methylbutyl)triazol-4-yl]-4-(propan-2-ylamino)-5H-pyrido[3,2-b]indole-7-carbonitrile |
InChI |
InChI=1S/C22H25N7/c1-13(2)7-8-29-12-19(27-28-29)17-11-24-20-16-6-5-15(10-23)9-18(16)26-22(20)21(17)25-14(3)4/h5-6,9,11-14,26H,7-8H2,1-4H3,(H,24,25) |
InChI Key |
AUVOSQBQFDUNCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=C(N=N1)C2=CN=C3C4=C(C=C(C=C4)C#N)NC3=C2NC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Irak4-IN-9 mechanism of action in TLR signaling
An In-Depth Technical Guide: The Mechanism of Action of IRAK4-IN-9 in Toll-Like Receptor (TLR) Signaling
Executive Summary
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[1][2][3][4] Its central role in propagating inflammatory signals makes it a highly attractive therapeutic target for a range of autoimmune diseases, inflammatory disorders, and cancers.[5][6][7] This technical guide provides a detailed examination of the mechanism of action of this compound, a potent small-molecule inhibitor of IRAK4. We will explore the core TLR signaling cascade, pinpoint the inhibitory action of this compound, present its quantitative biochemical activity, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals working in immunology and pharmacology.
The Central Role of IRAK4 in TLR Signaling
Toll-like receptors are a class of pattern recognition receptors that initiate innate immune responses upon recognizing pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).[3] With the exception of TLR3, TLR signaling is critically dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[4][8]
Upon ligand binding, TLRs recruit MyD88, which in turn recruits IRAK4 through interactions between their respective death domains.[3] This event triggers the assembly of a higher-order signaling complex known as the Myddosome.[3] Within the Myddosome, IRAK4, acting as the apical kinase, autophosphorylates and then phosphorylates IRAK1 and/or IRAK2.[2][3] This phosphorylation activates IRAK1/2, causing them to dissociate from the complex and recruit the E3 ubiquitin ligase, TNF Receptor-Associated Factor 6 (TRAF6).[3][9] TRAF6 activation initiates downstream cascades, including the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, culminating in the transcription and production of pro-inflammatory cytokines and chemokines.[2][3] IRAK4 possesses both an essential kinase function and a scaffolding function, which are critical for the propagation of the inflammatory signal.[10][11]
References
- 1. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]
- 4. Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complete Dependence on IRAK4 Kinase Activity in TLR2, but Not TLR4, Signaling Pathways Underlies Decreased Cytokine Production and Increased Susceptibility to Streptococcus pneumoniae Infection in IRAK4 Kinase-Inactive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
An In-depth Technical Guide on the Role of Irak4-IN-9 in the MyD88-Dependent Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction: The MyD88-Dependent Pathway and the Critical Role of IRAK4
The innate immune system constitutes the first line of defense against invading pathogens. A crucial signaling cascade in this response is the MyD88-dependent pathway, which is activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Myeloid differentiation primary response 88 (MyD88) is a central adaptor protein that links the activation of these receptors to downstream inflammatory signaling.[1][2] Upon receptor stimulation, MyD88 recruits and activates members of the Interleukin-1 Receptor-Associated Kinase (IRAK) family, with IRAK4 playing a master role as the initial and essential kinase in this cascade.[3][4]
IRAK4's kinase activity is indispensable for the subsequent activation of IRAK1 and the formation of the "Myddosome" complex, a multiprotein signaling hub.[5][6] This complex ultimately leads to the activation of downstream signaling molecules such as TRAF6, culminating in the activation of transcription factors like NF-κB and AP-1.[7][8] These transcription factors then orchestrate the expression of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β, which are vital for mounting an effective immune response.[9]
Given its pivotal position in the MyD88-dependent pathway, IRAK4 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers where this pathway is aberrantly activated.[3][10][11] The development of specific IRAK4 inhibitors is a promising strategy to modulate excessive inflammation. This guide focuses on a potent and selective IRAK4 inhibitor, Irak4-IN-9, and its role in the MyD88-dependent pathway.
This compound: A Potent Inhibitor of the MyD88-Dependent Pathway
This compound is a small molecule inhibitor that demonstrates high potency against IRAK4 kinase activity.[12] By specifically targeting the ATP-binding pocket of IRAK4, it effectively blocks the autophosphorylation of IRAK4 and the subsequent phosphorylation of its downstream substrate, IRAK1. This inhibition disrupts the entire signaling cascade that is dependent on IRAK4's kinase function.
Quantitative Data on IRAK4 Inhibitors
The following table summarizes the in vitro potency of this compound and other notable IRAK4 inhibitors. This data is crucial for comparing the efficacy of different compounds in drug development research.
| Compound | Target | IC50 (nM) | Ki (nM) | Cell-Based Assay Potency (nM) | Reference |
| This compound | IRAK4 | 1.5 | Not Reported | Not Reported | [12] |
| PF-06650833 | IRAK4 | 0.52 | Not Reported | Not Reported | [13] |
| ND-2158 | IRAK4 | Not Reported | 1.3 | Not Reported | [14] |
| ND-2110 | IRAK4 | Not Reported | 7.5 | Not Reported | [14] |
| HS-243 | IRAK1/4 | 24 (IRAK4) | Not Reported | Not Reported | [15] |
| BAY1834845 | IRAK4 | 212 | Not Reported | 2300 (TNF-α release) | [16] |
Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor. It binds to the kinase domain of IRAK4, preventing the binding of ATP and thereby inhibiting the phosphotransferase activity of the enzyme. This blockade of IRAK4 kinase activity has a profound impact on the MyD88-dependent signaling pathway, leading to a significant reduction in the production of pro-inflammatory cytokines.
Visualizing the MyD88-Dependent Pathway and the Action of this compound
Diagrams are essential tools for understanding complex biological pathways. The following visualizations, created using the DOT language, illustrate the MyD88-dependent signaling cascade and the specific point of intervention by this compound.
Caption: MyD88-Dependent Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols for Studying this compound
To rigorously assess the activity and specificity of IRAK4 inhibitors like this compound, a series of biochemical and cell-based assays are employed.
IRAK4 Kinase Activity Assay (Biochemical)
This assay directly measures the enzymatic activity of IRAK4 and its inhibition by a test compound.
Objective: To determine the IC50 value of this compound for IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
IRAKtide peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant IRAK4 enzyme, and the diluted this compound or DMSO (vehicle control).
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the IRAKtide substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced (or substrate consumed) using a suitable kinase detection reagent and a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the inhibitor and determine the IC50 value using non-linear regression analysis.
Cellular Assay for MyD88-Dependent Signaling
This assay evaluates the effect of this compound on the MyD88-dependent pathway in a cellular context.
Objective: To measure the inhibition of TLR-induced cytokine production by this compound in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8)
-
This compound
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in RPMI-1640 medium with 10% FBS.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for 18-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each concentration of this compound and determine the IC50 values.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the screening and characterization of IRAK4 inhibitors.
Caption: A typical workflow for the discovery and development of IRAK4 inhibitors.
Conclusion and Future Directions
This compound is a powerful research tool and a lead compound for the development of therapeutics targeting the MyD88-dependent pathway. Its high potency and specificity for IRAK4 make it invaluable for dissecting the intricate roles of IRAK4 in health and disease. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other IRAK4 inhibitors.
Future research will likely focus on:
-
Elucidating the detailed structural basis for the high selectivity of inhibitors like this compound.
-
Investigating the therapeutic potential of IRAK4 inhibitors in a broader range of diseases, including rare genetic disorders caused by mutations in the MyD88 pathway.
-
Developing next-generation IRAK4 inhibitors with improved pharmacokinetic and pharmacodynamic properties for clinical applications.
The continued exploration of the MyD88-IRAK4 signaling axis and the development of targeted inhibitors hold immense promise for the future of inflammatory and autoimmune disease therapy.
References
- 1. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MyD88 and beyond: a perspective on MyD88-targeted therapeutic approach for modulation of host immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 [frontiersin.org]
- 10. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies [mdpi.com]
- 11. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of IRAK4-IN-9 in Modulating Innate Immune Responses: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the function and mechanism of IRAK4-IN-9, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of the innate immune system, particularly downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, making IRAK4 a compelling target for therapeutic intervention.[2][3][4] this compound represents a key tool for investigating the nuanced roles of IRAK4 kinase activity and for the potential development of novel immunomodulatory therapies.
Core Function of IRAK4 in Innate Immunity
The innate immune system relies on the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as TLRs.[5] With the exception of TLR3, all TLRs, as well as IL-1 family receptors, utilize the adaptor protein Myeloid differentiation primary response 88 (MyD88) to initiate downstream signaling.[5] Upon ligand binding and receptor dimerization, MyD88 recruits IRAK4 into a higher-order signaling complex known as the Myddosome.[6]
Within the Myddosome, IRAK4, acting as the most upstream kinase, phosphorylates and activates other members of the IRAK family, namely IRAK1 and IRAK2.[3][5] This initiates a cascade of events, including the recruitment of TRAF6, an E3 ubiquitin ligase, leading to the activation of TGF-β–activated kinase 1 (TAK1).[5] TAK1, in turn, activates two major downstream pathways: the IκB kinase (IKK) complex, which leads to the activation of the transcription factor NF-κB, and the mitogen-activated protein kinase (MAPK) cascades (JNK, p38).[3][5] More recent evidence also points to the essential role of IRAK4 kinase activity in the activation of Interferon Regulatory Factor 5 (IRF5), a key transcription factor in autoimmune diseases.[7] The culmination of these signaling events is the robust production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines, which are crucial for orchestrating an effective immune response.[2][8] The kinase activity of IRAK4 is considered essential for these TLR-dependent immune responses.[5]
Mechanism of Action of this compound
This compound is a potent small molecule inhibitor that selectively targets the kinase activity of IRAK4. By binding to the ATP-binding pocket of the IRAK4 kinase domain, it prevents the phosphorylation of its downstream substrates, IRAK1 and IRAK2. This effectively halts the propagation of the signal from the Myddosome, thereby blocking the activation of NF-κB, MAPKs, and IRF5, and ultimately suppressing the production of inflammatory mediators.[2][9]
The high potency of this compound makes it a valuable research tool for dissecting the specific contributions of IRAK4's kinase function versus its scaffolding role within the Myddosome. Studies have shown that while the kinase activity is crucial for the inflammatory response in many contexts, the IRAK4 protein itself also serves as a critical scaffold for the assembly of the signaling complex.[10][11]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound and the impact of IRAK4 inhibition on inflammatory signaling.
| Compound | Target | IC50 | Primary Function |
| This compound | IRAK4 | 1.5 nM[9] | Potent and selective inhibition of IRAK4 kinase activity, blocking MyD88-dependent signaling.[9] |
| Experimental System | Stimulus | Inhibitor | Effect on Cytokine Production | Effect on Signaling Pathways |
| Human Monocytes | R848 (TLR7/8 agonist) | IRAK4 inhibitor | Abolished production of inflammatory cytokines.[7] | Abolished IRF5 translocation to the nucleus; Blocked IKKβ phosphorylation.[7] No effect on NF-κB p65 nuclear translocation or IκB degradation.[7] |
| Murine Macrophages (Kinase-dead IRAK4) | LPS (TLR4 agonist) | N/A (Genetic model) | Significant, but not complete, reduction in TNF-α and IL-12 production.[10] | Delayed IκB-α phosphorylation and degradation; Blocked RelA phosphorylation.[10] |
| Murine Macrophages (Kinase-dead IRAK4) | R848 (TLR7 agonist) | N/A (Genetic model) | Complete impairment of TNF-α and IL-12 production.[10] | Myddosome assembly is deficient.[10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways and a typical experimental workflow for studying IRAK4 inhibition.
Caption: MyD88-dependent TLR/IL-1R signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for assessing the efficacy of an IRAK4 inhibitor.
Detailed Experimental Protocols
The following are representative protocols based on methodologies described in the literature for investigating IRAK4 inhibition.
Protocol 1: In Vitro IRAK4 Kinase Assay
Objective: To determine the IC50 value of this compound against IRAK4 kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Biotinylated peptide substrate
-
This compound (serial dilutions)
-
Detection reagents (e.g., HTRF, Luminescence-based)
-
384-well assay plates
Methodology:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of recombinant IRAK4 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the biotinylated peptide substrate.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and add detection reagents according to the manufacturer's instructions (e.g., for HTRF, add Eu-cryptate labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cellular Assay for Cytokine Production in Human Monocytes
Objective: To measure the effect of this compound on TLR-induced cytokine production.
Materials:
-
Primary human monocytes or a monocytic cell line (e.g., THP-1)
-
Complete RPMI-1640 medium
-
This compound
-
TLR agonist (e.g., R848 for TLR7/8)
-
ELISA kits for human TNF-α and IL-6
-
96-well cell culture plates
Methodology:
-
Seed monocytes in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere.
-
Prepare serial dilutions of this compound in complete medium.
-
Pre-treat the cells by adding the diluted inhibitor or vehicle (DMSO) to the wells. Incubate for 30-60 minutes at 37°C, 5% CO2.[10]
-
Stimulate the cells by adding R848 to a final concentration of 1 µM.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of this compound on cytokine secretion.
Protocol 3: Western Blot for Signaling Pathway Analysis
Objective: To assess the effect of this compound on the phosphorylation of downstream signaling proteins.
Materials:
-
Primary human monocytes
-
This compound
-
R848
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IKKβ, anti-IKKβ, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Seed 1-2 x 10^6 monocytes per well in a 6-well plate.
-
Pre-treat cells with this compound or vehicle for 30-60 minutes.
-
Stimulate cells with R848 for a short time course (e.g., 0, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse them directly in the well with lysis buffer.
-
Scrape the cell lysate, collect it, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with antibodies for total protein and a loading control (e.g., β-actin) to ensure equal loading.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 7. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Inhibition of IRAK4: A Technical Guide to the Structural Basis of Irak4-IN-9
For Immediate Release
This technical guide provides a comprehensive analysis of the structural and molecular interactions governing the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) by the potent inhibitor, Irak4-IN-9. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to elucidate the mechanism of action, present quantitative binding metrics, and detail the experimental methodologies crucial for the study of this inhibitor.
Introduction to IRAK4 and its Inhibition
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It functions as a critical upstream mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 phosphorylates downstream substrates, including IRAK1, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling target for therapeutic intervention.
This compound (also known as compound 73) has emerged as a highly potent inhibitor of IRAK4, demonstrating significant potential for the treatment of IRAK4-mediated pathologies.[1] Understanding the precise mechanism by which this compound inhibits IRAK4 is paramount for the development of next-generation therapeutics with improved efficacy and selectivity.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against IRAK4 has been quantified, providing a key metric for its biological activity. This data is essential for comparative analysis and for understanding the inhibitor's potential therapeutic window.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound (compound 73) | IRAK4 | Biochemical Inhibition Assay | 1.5 |
| Table 1: Inhibitory Potency of this compound against IRAK4. The half-maximal inhibitory concentration (IC50) was determined through a biochemical assay.[1] |
The Structural Basis of IRAK4 Inhibition by this compound
While a specific co-crystal structure of this compound bound to IRAK4 is not publicly available, the binding mode can be inferred from the structure-activity relationships (SAR) of related tricyclic heteroaryl inhibitors and the known structure of the IRAK4 kinase domain. IRAK4 inhibitors of this class are typically ATP-competitive, binding to the ATP-binding pocket of the kinase domain.
Key interactions are expected to involve:
-
Hinge Region: Hydrogen bonding interactions with the backbone of residues in the hinge region (e.g., Met265) are crucial for anchoring the inhibitor in the active site.
-
Hydrophobic Pockets: The tricyclic core of this compound likely occupies hydrophobic pockets within the ATP-binding site, contributing to its high affinity.
-
Gatekeeper Residue: The nature of the interaction with the gatekeeper residue (Tyr262) can influence inhibitor selectivity.
dot
Caption: Logical flow of IRAK4 inhibition by this compound.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound relies on robust and reproducible experimental protocols. The following sections detail the methodologies for key assays.
IRAK4 Inhibition Assay
The inhibitory activity of this compound was determined using a biochemical assay to measure the inhibition of IRAK4 kinase activity.[2] The general principles of such an assay are outlined below.
Principle: The assay quantifies the amount of ADP produced from the kinase reaction where IRAK4 phosphorylates a substrate in the presence of ATP. The inhibitory effect of a compound is measured by the reduction in ADP formation.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., a peptide or protein substrate)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT, and BSA)
-
This compound (or other test compounds)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well white plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute in assay buffer.
-
Reaction Setup: In a microplate, add the test compound dilutions, recombinant IRAK4 enzyme, and the kinase substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™). This typically involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP to ATP and measuring the new ATP via a luciferase-based reaction.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
dot
Caption: Workflow for determining the IC50 of an IRAK4 inhibitor.
IRAK4 Signaling Pathway
This compound exerts its effect by intervening in the IRAK4-mediated signaling pathway. A clear understanding of this pathway is essential for contextualizing the inhibitor's mechanism of action.
dot
Caption: Simplified schematic of the IRAK4 signaling cascade.
Conclusion
This compound is a potent inhibitor of IRAK4, a key kinase in innate immunity. Its mechanism of action, presumed to be ATP-competitive, effectively blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers engaged in the study of IRAK4 inhibition and the development of novel anti-inflammatory and anti-cancer therapeutics. Further elucidation of the precise binding mode of this compound through structural studies will be invaluable for future drug design efforts.
References
The Therapeutic Potential of Selective IRAK4 Inhibition in Autoimmune Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the burgeoning therapeutic potential of inhibiting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in the context of autoimmune diseases. As a critical node in the innate immune signaling cascade, IRAK4 has emerged as a compelling target for the development of novel anti-inflammatory and immunomodulatory agents. This document provides an in-depth look at the mechanism of action, preclinical efficacy, and experimental methodologies associated with a potent IRAK4 inhibitor, Irak4-IN-9, and other structurally or functionally similar compounds, offering a comprehensive resource for researchers in the field.
Introduction to IRAK4 and its Role in Autoimmunity
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signal transduction pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] These receptors are fundamental components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.[1][2] Activated IRAK4 then initiates a downstream signaling cascade involving the phosphorylation of IRAK1 and the subsequent activation of TRAF6, leading to the activation of transcription factors such as NF-κB and AP-1.[2][3] This cascade culminates in the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and IL-17, which are key drivers of the chronic inflammation characteristic of many autoimmune diseases.[4][5][6]
Dysregulation of the TLR/IL-1R signaling pathways and overexpression of IRAK4 have been implicated in the pathogenesis of numerous autoimmune disorders, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and psoriasis.[1][7] Consequently, the selective inhibition of IRAK4 kinase activity presents a promising therapeutic strategy to dampen the aberrant inflammatory responses underlying these conditions.[1][7]
This compound: A Potent and Selective IRAK4 Inhibitor
This compound (also referred to as compound 73) has been identified as a highly potent inhibitor of IRAK4, demonstrating a half-maximal inhibitory concentration (IC50) of 1.5 nM.[8] Its mechanism of action involves blocking the kinase activity of IRAK4, thereby disrupting the MyD88-dependent signaling pathway.[8] While specific in vivo efficacy data for this compound in autoimmune models is not extensively published, its high potency suggests significant potential for therapeutic application in inflammatory and autoimmune diseases.[8] To illustrate this potential, this guide will present representative data from other well-characterized IRAK4 inhibitors in relevant preclinical models.
Quantitative Data on IRAK4 Inhibition in Autoimmune Models
The following tables summarize the in vivo efficacy of selective IRAK4 inhibitors in preclinical models of rheumatoid arthritis and systemic lupus erythematosus. This data, derived from studies on compounds with similar mechanisms of action to this compound, provides a strong rationale for the therapeutic potential of potent IRAK4 inhibition.
Table 1: Efficacy of IRAK4 Inhibitors in a Rat Collagen-Induced Arthritis (CIA) Model
| Compound | Dosage | Administration Route | Key Efficacy Readouts | Reference |
| PF-06650833 | Not Specified | Not Specified | Protected rats from CIA | [9] |
| KIC-0101 | Not Specified | Not Specified | Significantly ameliorated cartilage damage and inflammation | [5] |
Table 2: Efficacy of IRAK4 Inhibitors in Murine Lupus Models
| Compound | Model | Dosage | Administration Route | Key Efficacy Readouts | Reference |
| BMS-986126 | MRL/lpr & NZB/NZW | Not Specified | Not Specified | Robust efficacy observed in both models; enhanced efficacy of prednisolone in MRL/lpr model | [2] |
| PF-06650833 | Pristane-induced & MRL/lpr | Not Specified | Not Specified | Reduced circulating autoantibody levels | [9] |
| GS-5718 | NZB/W | Not Specified | Not Specified | Statistically significant improvements in survival and disease progression; reductions in peripheral cytokine production, kidney cytokine and interferon gene expression, and splenic immune cell infiltration | [10] |
| Kinase-dead IRAK4 | MRL-Faslpr | Not Applicable (Genetic Model) | Not Applicable | Abrogated lupus hallmarks such as splenomegaly, inflammation, and anti-dsDNA antibody production; recovered memory acquisition deficits | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments used to evaluate the therapeutic potential of IRAK4 inhibitors in autoimmune models.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats
Objective: To evaluate the efficacy of an IRAK4 inhibitor in a preclinical model of rheumatoid arthritis.
Methodology:
-
Induction of Arthritis: Male Lewis rats are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA). A booster injection is given 7 days later.
-
Compound Administration: Prophylactic or therapeutic dosing regimens can be employed. For prophylactic treatment, the IRAK4 inhibitor (e.g., formulated in a suitable vehicle like 0.5% methylcellulose) is administered orally, once or twice daily, starting from the day of the primary immunization. For therapeutic treatment, administration begins after the onset of clinical signs of arthritis.
-
Clinical Assessment: Animals are monitored daily for signs of arthritis. Clinical scores are assigned based on the severity of inflammation (erythema and swelling) in each paw. Body weight is also recorded regularly.
-
Histopathological Analysis: At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.
-
Biomarker Analysis: Serum samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies using ELISA.
In Vitro Assay: TLR-Mediated Cytokine Release in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the in vitro potency of an IRAK4 inhibitor in blocking TLR-mediated inflammatory responses.
Methodology:
-
Isolation of PBMCs: Human PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: PBMCs are seeded in 96-well plates and pre-incubated with various concentrations of the IRAK4 inhibitor or vehicle control for 1-2 hours.
-
Stimulation: Cells are then stimulated with a TLR agonist, such as Lipopolysaccharide (LPS) (for TLR4) or R848 (for TLR7/8), for 18-24 hours.
-
Cytokine Measurement: The supernatant is collected, and the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) is quantified using specific ELISA kits or a multiplex cytokine assay.
-
Data Analysis: The IC50 value for the inhibition of each cytokine is calculated from the dose-response curves.
Visualizing the Core Concepts
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows discussed.
Caption: IRAK4 Signaling Pathway and the Point of Intervention by this compound.
Caption: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.
Caption: Workflow for In Vitro TLR-Mediated Cytokine Release Assay.
Conclusion
The inhibition of IRAK4 represents a highly promising therapeutic strategy for a range of autoimmune diseases. Potent and selective inhibitors, exemplified by compounds like this compound, have the potential to modulate the aberrant innate immune responses that drive chronic inflammation. The preclinical data from various IRAK4 inhibitors in robust animal models of rheumatoid arthritis and lupus provide a strong foundation for their continued clinical development. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research and development in this exciting area of immunology and drug discovery.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. IRAK4 inhibitor mitigates joint inflammation by rebalancing metabolism malfunction in RA macrophages and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of IRAK1 or IRAK4 Catalytic Activity, but Not Type 1 IFN Signaling, Prevents Lupus Nephritis in Mice Expressing a Ubiquitin Binding–Defective Mutant of ABIN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 10. The Clinical, Oral Small Molecule IRAK4 Inhibitor, GS-5718, Improves Survival and Reduces Disease Pathologies by Modulating Multiple Inflammatory Endpoints in the Murine NZB/W Model of Spontaneous Lupus - ACR Meeting Abstracts [acrabstracts.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for IRAK4-IN-9 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IRAK4-IN-9 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways. IRAK4 is a key component of the Myddosome complex, which forms downstream of Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) activation. By blocking MyD88-dependent signaling, this compound serves as a valuable tool for investigating the roles of IRAK4 in inflammatory diseases, autoimmune disorders, and certain cancers.[1][2][3] These application notes provide detailed protocols for the in vitro use of this compound in biochemical and cellular assays to characterize its inhibitory activity and downstream effects.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 1.5 nM | [1][3] |
| Mechanism of Action | Blocks MyD88-dependent signaling | [1][2][3] |
Signaling Pathway Modulated by this compound
This compound inhibits the kinase activity of IRAK4, which is a central node in the TLR and IL-1R signaling cascade. Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. IRAK4 then autophosphorylates and subsequently phosphorylates IRAK1 and IRAK2, leading to the activation of downstream signaling pathways, including NF-κB and MAP kinases, and culminating in the production of pro-inflammatory cytokines. This compound, by inhibiting IRAK4, effectively blocks these downstream inflammatory responses.
Experimental Protocols
Biochemical Kinase Assay: IRAK4 Inhibition using ADP-Glo™
This protocol describes a luminescent-based assay to determine the in vitro potency of this compound by measuring the amount of ADP produced during the kinase reaction.
Experimental Workflow:
Materials:
-
IRAK4 Kinase Assay Kit (e.g., BPS Bioscience, #79757) or individual components:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase assay buffer
-
-
ADP-Glo™ Kinase Assay (Promega, #V9101)
-
This compound
-
DMSO (assay grade)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Luminometer
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in kinase assay buffer to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the diluted this compound or DMSO (for positive and negative controls).
-
Add 10 µL of diluted IRAK4 enzyme to each well, except for the "no enzyme" negative control wells.
-
Add 10 µL of kinase assay buffer to the "no enzyme" wells.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
ADP Detection:
-
After the incubation, add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (from the "no enzyme" control) from all other readings.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Assay: Inhibition of Cytokine Production in Human PBMCs
This protocol describes how to assess the efficacy of this compound in a more physiologically relevant setting by measuring its ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with a TLR agonist.
Experimental Workflow:
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Ficoll-Paque PLUS
-
Lipopolysaccharide (LPS) from E. coli (or another suitable TLR agonist like R848)
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
ELISA or Cytometric Bead Array (CBA) kit for human TNF-α and IL-6
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
PBMC Isolation and Seeding:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with sterile PBS and resuspend in complete RPMI-1640 medium.
-
Count the cells and adjust the density to 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
-
Compound Treatment and Cell Stimulation:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 50 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Prepare a solution of LPS in complete RPMI-1640 medium at a concentration that gives a robust cytokine response (e.g., 100 ng/mL).
-
Add 50 µL of the LPS solution to all wells except for the unstimulated control wells. Add 50 µL of medium to the unstimulated wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using an ELISA or CBA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. It is recommended to perform initial experiments to determine the optimal concentrations of reagents and incubation times. All work should be conducted in accordance with standard laboratory safety practices.
References
Application Notes and Protocols for Irak4-IN-9 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Irak4-IN-9, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in various cell culture experiments. The provided protocols are designed to assist in determining the optimal concentration of this compound for specific research applications.
This compound is a highly potent inhibitor of IRAK4 with an IC50 of 1.5 nM[1]. It functions by blocking MyD88-dependent signaling pathways, which are crucial for the innate immune response[1]. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. These notes will guide researchers in assessing the efficacy of this compound in cellular models.
Data Presentation: Quantitative Summary of this compound
The following table summarizes the key quantitative data for this compound. This information is essential for designing experiments and interpreting results.
| Parameter | Value | Reference |
| Biochemical IC50 | 1.5 nM | [1] |
| Target | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | [1] |
| Mechanism of Action | Blocks MyD88-dependent signaling | [1] |
| Molecular Weight | Varies by supplier, typically ~400-500 g/mol | N/A |
| Solubility | Soluble in DMSO | N/A |
Note: The optimal concentration for cell-based assays is cell-type dependent and typically higher than the biochemical IC50. A starting concentration range of 10 nM to 1 µM is recommended for initial experiments.
Experimental Protocols
Here are detailed protocols for key experiments to determine the optimal concentration and effects of this compound in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Cells of interest (e.g., THP-1, PBMCs, or other relevant cell lines)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to determine the IC50 value for cytotoxicity.
-
Protocol 2: Western Blot for IRAK4 Pathway Inhibition
This protocol assesses the effect of this compound on the phosphorylation of downstream targets in the IRAK4 signaling pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
LPS (Lipopolysaccharide) or other TLR agonist
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRAK1, anti-IRAK1, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and treat with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours.
-
Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for 15-30 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
-
Protocol 3: Cytokine Production Measurement (ELISA)
This protocol measures the inhibitory effect of this compound on the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
Materials:
-
Cells of interest (e.g., PBMCs, macrophages)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
LPS or other appropriate stimulus
-
ELISA kit for the cytokine of interest (e.g., Human IL-6 ELISA Kit, Human TNF-α ELISA Kit)[2]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Stimulation and Supernatant Collection:
-
Plate cells and pre-treat with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., LPS) for 6-24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cells or debris.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction.
-
-
-
Measurement and Data Analysis:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Determine the inhibitory effect of this compound on cytokine production.
-
Visualizations
The following diagrams illustrate the IRAK4 signaling pathway and a general experimental workflow for testing this compound.
Caption: IRAK4 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for evaluating this compound in cell culture.
References
Application Notes and Protocols for IRAK4 Inhibitors in Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways.[1][2] It functions downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family, making it a key mediator of inflammatory responses.[1][2] Dysregulation of the IRAK4 signaling cascade is implicated in the pathogenesis of various autoimmune and inflammatory conditions, including rheumatoid arthritis (RA). Consequently, the development of small molecule inhibitors targeting IRAK4 has emerged as a promising therapeutic strategy for these diseases.
This document provides detailed application notes and protocols for the use of IRAK4 inhibitors in mouse models of arthritis. While specific in vivo dosage and administration data for Irak4-IN-9 are not currently available in published literature, this guide offers a comprehensive overview based on data from other potent and selective IRAK4 inhibitors that have been evaluated in similar preclinical models. The provided protocols and data tables can serve as a valuable starting point for designing and conducting in vivo efficacy studies with novel IRAK4 inhibitors like this compound.
IRAK4 Signaling Pathway in Arthritis
IRAK4 is a central node in the MyD88-dependent signaling pathway, which is activated by various TLRs and the IL-1R. In the context of arthritis, the activation of this pathway in immune cells within the synovium leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, driving joint inflammation and destruction.
Data from Representative IRAK4 Inhibitors in Mouse Arthritis Models
While specific data for this compound is unavailable, the following table summarizes dosages and effects of other well-characterized IRAK4 inhibitors in the collagen-induced arthritis (CIA) mouse model, a widely used model for rheumatoid arthritis.
| IRAK4 Inhibitor | Mouse Strain | Arthritis Model | Dosage | Route of Administration | Key Findings |
| CA-4948 | Not Specified | Collagen-Induced Arthritis (CIA) | Not Specified | Oral Gavage | Inhibition of arthritis severity. |
| PF-06650833 | Not Specified | Collagen-Induced Arthritis (CIA) | Not Specified | Oral Gavage | Inhibition of arthritis severity. |
| KIC-0101 | DBA/1 | Collagen-Induced Arthritis (CIA) | 25, 50, 100 mg/kg | Oral Gavage (daily for 10 weeks) | 100 mg/kg dose potently ameliorated RA phenotypes, comparable to tofacitinib.[3] |
| ND-2158 | DBA/1J | Collagen-Induced Arthritis (CIA) | 30 mg/kg | Not Specified | Significantly reduced clinical scores of arthritis. |
Experimental Protocol: Prophylactic Efficacy of an IRAK4 Inhibitor in a Mouse Collagen-Induced Arthritis (CIA) Model
This protocol provides a generalized procedure for evaluating the efficacy of a novel IRAK4 inhibitor, such as this compound, in a mouse model of CIA.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
IRAK4 inhibitor (e.g., this compound)
-
Vehicle for IRAK4 inhibitor (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Syringes and needles (27G and 30G)
-
Calipers for measuring paw thickness
Experimental Workflow:
Procedure:
-
Acclimatization: Acclimatize male DBA/1 mice for at least one week under standard laboratory conditions.
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (CII) and Complete Freund's Adjuvant (CFA) at a 1:1 ratio.
-
Anesthetize the mice and administer a 100 µL intradermal injection of the emulsion at the base of the tail. The final dose should be 100 µg of CII per mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of CII and Incomplete Freund's Adjuvant (IFA) at a 1:1 ratio.
-
Administer a 100 µL intradermal injection of the booster emulsion at a different site near the base of the tail.
-
-
Treatment Administration (Starting from Day 21 or at onset of disease):
-
Randomly divide the mice into treatment groups (e.g., Vehicle control, IRAK4 inhibitor low dose, IRAK4 inhibitor high dose, positive control like methotrexate).
-
Prepare the IRAK4 inhibitor formulation in the appropriate vehicle. Based on data from other inhibitors, starting doses could range from 10 to 100 mg/kg.
-
Administer the treatment daily via oral gavage or another appropriate route until the end of the study.
-
-
Disease Monitoring:
-
Begin monitoring for signs of arthritis around day 21.
-
Record the clinical arthritis score for each paw 3-4 times per week using a standardized scoring system (e.g., 0 = no swelling or erythema; 1 = mild swelling and/or erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema; 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Measure the thickness of each hind paw using calipers 2-3 times per week.
-
Monitor the body weight of the mice regularly.
-
-
Study Termination and Endpoint Analysis (e.g., Day 42-56):
-
At the end of the study, euthanize the mice.
-
Collect blood for serum cytokine analysis (e.g., TNF-α, IL-6).
-
Harvest paws and joints for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Logical Relationship between Dosage and Therapeutic Effect
The anticipated relationship between the dosage of an IRAK4 inhibitor and its therapeutic effect in an arthritis model is dose-dependent efficacy, balanced with potential toxicity at higher concentrations.
Conclusion
While direct experimental data for this compound in mouse arthritis models is not yet publicly available, the information and protocols provided for other selective IRAK4 inhibitors offer a solid foundation for initiating such studies. The key to a successful in vivo evaluation will be a carefully designed dose-range finding study to determine the optimal therapeutic window for this compound, maximizing its anti-inflammatory efficacy while minimizing any potential off-target or toxic effects. The provided protocols and diagrams serve as a comprehensive guide for researchers embarking on the preclinical evaluation of novel IRAK4 inhibitors for the treatment of rheumatoid arthritis and other inflammatory diseases.
References
Application Notes and Protocols: Measuring IRAK4-IN-9 Activity with Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for quantifying the activity of IRAK4-IN-9, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), using various cell-based assay formats. IRAK4 is a critical serine/threonine kinase that functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of IRAK4 activity is implicated in a range of inflammatory and autoimmune diseases, making it a significant therapeutic target.[3]
This compound is a potent inhibitor of IRAK4 with a reported IC50 of 1.5 nM, and it effectively blocks MyD88-dependent signaling pathways.[4] This document outlines several robust methods to assess the cellular potency and mechanism of action of this compound and other similar inhibitors.
IRAK4 Signaling Pathway
Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines like IL-1, TLRs and IL-1Rs recruit the adaptor protein MyD88.[5] This leads to the formation of the "Myddosome" complex, which recruits and activates IRAK4.[5] Activated IRAK4 then phosphorylates other IRAK family members, such as IRAK1, initiating a cascade that leads to the activation of downstream pathways including NF-κB and MAP kinases.[5][6] This ultimately results in the production of pro-inflammatory cytokines and chemokines.[6] IRAK4 inhibitors like this compound block this cascade, thereby reducing the inflammatory response.[2][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for various cell-based assays used to measure this compound activity.
| Assay Type | Principle | Key Readout | Cell Line Example | IC50 of this compound | Reference Compound Example & IC50 |
| NanoBRET™ Target Engagement | Bioluminescence Resonance Energy Transfer (BRET) measuring direct compound binding to IRAK4-NanoLuc fusion protein in live cells.[7] | BRET Ratio | HEK293[8][9] | 1.5 nM (Biochemical IC50)[4] | CTx-0294885, 14.89 nM[9] |
| HTRF® Phospho-IRAK4 (Thr345) | Homogeneous Time-Resolved Fluorescence (HTRF) detecting the phosphorylation of IRAK4 at Threonine 345.[10] | HTRF Signal | Karpas-299[10] | Compound-dependent | N/A |
| ECL-based IRAK1 Activation | Electrochemiluminescence (ECL) to measure the activation of the endogenous IRAK4 substrate, IRAK1.[11][12] | ECL Signal | THP-1, PBMC[11] | Compound-dependent | N/A |
| Cytokine Release (Luminex/ELISA) | Multiplex immunoassay (Luminex) or ELISA to quantify downstream pro-inflammatory cytokines (e.g., IL-6, TNF-α).[13][14] | Cytokine Concentration (pg/mL) | A549, THP-1, PBMCs[15][16] | Compound-dependent | N/A |
Experimental Protocols
NanoBRET™ Target Engagement Assay for IRAK4
This assay directly measures the binding of this compound to IRAK4 in living cells, providing a quantitative measure of target engagement.[7]
Materials:
-
HEK293 cells[8]
-
IRAK4-NanoLuc® Fusion Vector[17]
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
96-well white assay plates
-
This compound
-
NanoBRET™ TE Intracellular Kinase Assay components (Tracer, Nano-Glo® Substrate, Extracellular NanoLuc® Inhibitor)[8]
-
Luminometer capable of measuring BRET
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with the IRAK4-NanoLuc® Fusion Vector and a carrier DNA at a 1:9 ratio using a suitable transfection reagent.[8]
-
Cell Seeding: 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM®. Seed the cells into 96-well white assay plates.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM®. Add the compound dilutions to the appropriate wells and incubate for 2 hours at 37°C in a CO2 incubator.[18]
-
Tracer Addition: Add the NanoBRET™ tracer to all wells at the recommended concentration.[18]
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.[18] Immediately measure the BRET signal using a luminometer equipped with 450 nm (donor) and 600 nm (acceptor) filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
HTRF® Assay for Phospho-IRAK4
This assay quantifies the phosphorylation of IRAK4, a direct measure of its kinase activity, in a cell lysate.
Materials:
-
THP-1 or other suitable cell line
-
Cell culture medium and supplements
-
96-well or 384-well low volume white microplates[19]
-
This compound
-
Stimulant (e.g., IL-1β or LPS)[15]
-
HTRF® Human Phospho-IRAK4 (Thr345) Detection Kit (includes lysis buffer and detection reagents)[10]
-
HTRF-compatible plate reader
Protocol:
-
Cell Culture and Treatment: Culture THP-1 cells in a 96-well plate. Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., IL-1β) for a predetermined time (e.g., 45 minutes) to induce IRAK4 phosphorylation.[10]
-
Cell Lysis: Lyse the cells by adding the supplemented lysis buffer provided in the kit and incubate for 30 minutes at room temperature with gentle shaking.[19]
-
Lysate Transfer: Transfer the cell lysates to a 384-well low volume white microplate.[10]
-
Detection: Add the HTRF® Phospho-IRAK4 detection reagents (anti-phospho-IRAK4 antibody labeled with a donor fluorophore and an anti-total IRAK4 antibody labeled with an acceptor).[10]
-
Incubation and Measurement: Incubate the plate for 4 hours to overnight at room temperature.[19] Read the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC50.
Downstream Cytokine Release Assay (Luminex)
This functional assay measures the end-product of the IRAK4 signaling cascade, the release of pro-inflammatory cytokines.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a monocytic cell line like THP-1
-
RPMI-1640 medium with 10% FBS
-
96-well cell culture plates
-
This compound
-
Luminex multiplex cytokine assay kit (e.g., for IL-6, TNF-α, IL-1β)[21]
-
Luminex instrument and software
Protocol:
-
Cell Plating: Plate PBMCs or THP-1 cells in a 96-well plate at a suitable density.
-
Inhibitor Treatment: Pre-incubate the cells with serial dilutions of this compound for 1-2 hours.
-
Cell Stimulation: Add LPS (e.g., 100 ng/mL) or R848 to the wells to stimulate cytokine production and incubate for 18-24 hours at 37°C.[16]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Luminex Assay: a. Add the antibody-coupled magnetic beads to a 96-well filter plate. b. Wash the beads according to the kit manufacturer's protocol. c. Add the collected supernatants and standards to the wells and incubate with the beads. d. Wash the beads and add the biotinylated detection antibody cocktail. e. After incubation and washing, add Streptavidin-Phycoerythrin (PE).
-
Data Acquisition: Resuspend the beads in assay buffer and acquire the data on a Luminex instrument.[13]
-
Data Analysis: Use the Luminex software to analyze the median fluorescence intensity (MFI) and calculate the concentration of each cytokine based on the standard curve. Plot the cytokine concentration against the this compound concentration to determine the IC50 for the inhibition of cytokine release.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 8. promega.com [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. revvity.com [revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. precisionformedicine.com [precisionformedicine.com]
- 14. researchgate.net [researchgate.net]
- 15. tgtherapeutics.com [tgtherapeutics.com]
- 16. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IRAK4-NanoLuc® Fusion Vector [worldwide.promega.com]
- 18. carnabio.com [carnabio.com]
- 19. revvity.com [revvity.com]
- 20. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MILLIPLEX® Human Cytokine/Chemokine Magnetic Bead Panel IV The Human Inflammation / Immunology Bead-Based Multiplex Cytokine/Chemokine Assay kit IV, using the Luminex xMAP technology, enables the simultaneous analysis of 21 cytokine and chemokine biomarkers in human serum, plasma and cell culture samples. [sigmaaldrich.com]
Application Notes and Protocols for IRAK4-IN-9 in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and use of IRAK4-IN-9, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in various biological assays.
Introduction
This compound is a highly potent small molecule inhibitor of IRAK4, with a reported IC50 of 1.5 nM.[1] IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are integral to the innate immune response, and their dysregulation is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers. This compound blocks MyD88-dependent signaling, making it a valuable tool for studying the physiological and pathological roles of the IRAK4 signaling cascade and for the development of novel therapeutics.[1]
Data Presentation
Physicochemical Properties and Solubility of IRAK4 Inhibitors
The following table summarizes the key properties of this compound and other commercially available IRAK4 inhibitors. This information is crucial for the preparation of stock solutions and for designing experiments.
| Compound | Molecular Weight ( g/mol ) | IC50 (nM) | Reported Solubility |
| This compound | 387.48[1] | 1.5[1] | Assumed to be soluble in DMSO |
| IRAK4-IN-1 | 337.42[2] | 7[2] | DMSO: 14.29 mg/mL (42.35 mM)[3] |
| IRAK4-IN-2 | 417.42[4] | Not specified | DMSO: 30 mg/mL (71.87 mM)[4] |
| IRAK4-IN-4 | 340.37[5] | 2.8[5] | DMSO: 68 mg/mL (199.78 mM)[5] |
| IRAK4-IN-6 | 504.59[6] | 4[6] | DMSO: 125 mg/mL (247.73 mM)[6] |
| AZ1495 | 385.49 | 5 | DMSO: 10 mg/mL (25.94 mM)[7] |
| AS2444697 | 432.5 | Not specified | DMSO: ≥ 12.5 mg/mL (28.88 mM)[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 387.48 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 387.48 g/mol x 1000 mg/g = 3.8748 mg
-
-
Carefully weigh out approximately 3.87 mg of this compound powder.
-
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, the stock solution should be stable for at least 6 months to a year.
-
Protocol 2: Preparation of Working Solutions for Biological Assays
This protocol outlines the preparation of working solutions from the 10 mM stock for use in cellular or biochemical assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate assay buffer or cell culture medium
-
Sterile dilution tubes or plates
Procedure:
-
Serial Dilutions:
-
Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of intermediate concentrations. This is crucial to avoid precipitation of the compound when diluting into aqueous solutions.
-
For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.
-
-
Final Dilution into Aqueous Buffer/Medium:
-
Directly before use, dilute the intermediate DMSO stocks into the final assay buffer or cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to minimize solvent-induced artifacts. Always include a vehicle control (DMSO at the same final concentration as the inhibitor-treated samples) in your experiments.
-
Example for a cellular assay: To treat cells with a final concentration of 100 nM this compound, you can perform a 1:1000 dilution of a 100 µM intermediate stock into the cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
Mandatory Visualizations
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of inhibition by this compound.
Caption: IRAK4 Signaling Pathway and Inhibition by this compound.
Experimental Workflow for this compound in a Cellular Assay
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: General workflow for a cell-based IRAK4 inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Irak4-IN-9 Inactivity in Cellular Assays
Welcome to the technical support center for Irak4-IN-9 and other IRAK4 inhibitors. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during cellular assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific questions you may have about the activity of this compound in your experiments.
Q1: I am not observing any inhibition of downstream signaling (e.g., NF-κB activation, cytokine production) after treating my cells with this compound. What are the possible reasons?
A1: Several factors could contribute to the apparent lack of activity of an IRAK4 inhibitor in a cellular assay. Here is a step-by-step guide to troubleshoot this issue:
1. Verify Compound Integrity and Handling:
-
Solubility: this compound and similar small molecules can have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing your final working concentrations in cell culture media.[1] Precipitated compound will not be available to the cells.
-
Storage: Ensure the compound has been stored correctly, typically at -20°C or -80°C, to prevent degradation.[2]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of your stock solution, as this can lead to compound degradation.[1]
2. Review Experimental Design:
-
Cell Type and IRAK4 Dependency: The requirement for IRAK4 kinase activity can be cell-type specific.[3] Some cell lines may rely more on IRAK4's scaffolding function, which may not be as effectively targeted by all kinase inhibitors.[4] Confirm that your chosen cell line has a functional and relevant IRAK4 signaling pathway for your chosen stimulus.
-
Stimulus and Pathway Activation: Ensure that the stimulus you are using (e.g., LPS, R848, IL-1β) is potent enough to activate the IRAK4 pathway in your specific cell type. You should have a positive control (stimulus only) that shows a robust induction of the downstream readout.
-
Inhibitor Concentration and Incubation Time: The optimal concentration and incubation time for this compound can vary between cell types and assay conditions. It is crucial to perform a dose-response experiment to determine the IC50 in your specific system. Pre-incubation with the inhibitor before adding the stimulus is often necessary.
3. Assess Target Engagement:
It's critical to confirm that the inhibitor is reaching and binding to IRAK4 within the cell.
-
Proximal Readouts: Instead of only looking at distal readouts like cytokine production, assess more proximal events in the signaling cascade. A recommended approach is to measure the phosphorylation of IRAK1, a direct substrate of IRAK4.[5][6] A reduction in IRAK1 phosphorylation upon treatment with your inhibitor would indicate target engagement.
-
Western Blotting: Perform a western blot to analyze the phosphorylation status of key downstream proteins like IKKα/β and p65 (NF-κB).[7]
4. Consider the Dual Function of IRAK4:
IRAK4 has both a kinase and a scaffolding function.[4][8] Some IRAK4 inhibitors may effectively block the kinase activity but not the scaffolding function, which can still allow for some downstream signaling.[4] If you suspect this is the case, consider using a PROTAC degrader for IRAK4, which eliminates the entire protein, thereby blocking both functions.[4][7]
Q2: How can I be sure that the effects I'm seeing are specific to IRAK4 inhibition and not due to off-target effects?
A2: This is a critical question in drug development. Here are some strategies to assess the specificity of your IRAK4 inhibitor:
-
Use a Structurally Unrelated Inhibitor: Compare the effects of this compound with another well-characterized, structurally different IRAK4 inhibitor. If both compounds produce the same biological effect, it is more likely that the effect is on-target.
-
Use a Negative Control Compound: If available, use an inactive analog of your inhibitor. This compound is structurally similar but does not inhibit IRAK4 and should not produce the same biological effects.
-
Kinase Profiling: Have your compound screened against a panel of other kinases to identify potential off-target activities.
-
Rescue Experiments: In a cell line where IRAK4 has been knocked out or knocked down (e.g., using CRISPR or shRNA), the inhibitor should have no effect on the signaling pathway. You can then re-introduce wild-type IRAK4 and a kinase-dead mutant of IRAK4. The inhibitor should rescue the phenotype in cells expressing the wild-type but not the kinase-dead mutant.
Q3: What are the appropriate positive and negative controls for my cellular assay with an IRAK4 inhibitor?
A3: Proper controls are essential for interpreting your results accurately.
| Control Type | Description | Purpose |
| Vehicle Control | Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. | To control for any effects of the solvent on the cells. |
| Unstimulated Control | Cells that are not treated with the stimulus (e.g., LPS, IL-1β). | To establish the basal level of your readout. |
| Stimulated Control | Cells treated with the stimulus but not the inhibitor. | To confirm that the signaling pathway is being activated and to have a maximum signal to compare against. |
| Positive Control Inhibitor | A well-characterized IRAK4 inhibitor with a known IC50 in a similar system (if available). | To validate that your assay is capable of detecting IRAK4 inhibition. |
| Negative Control Compound | An inactive analog of your inhibitor. | To help rule out off-target effects. |
Quantitative Data Summary
| Inhibitor | Assay Type | Cell Line/System | IC50 | Reference |
| PF-06650833 | In vitro kinase assay | - | 0.52 nM | [9] |
| BAY-1834845 | In vitro kinase assay | - | 3.55 nM | [9] |
| IRAK4-IN-1 | In vitro kinase assay | - | 7 nM | [2] |
| Compound 3 | In vitro enzymatic assay | - | 157.5 nM | [10] |
| IRAK-4 protein kinase inhibitor 2 | IRAK-4 enzyme activity assay | - | 4 µM | [1] |
| Compound 9 (PROTAC) | Antiproliferative assay | OCI-LY10 cells | 4.6 µM | [7] |
| Compound 9 (PROTAC) | Antiproliferative assay | TMD8 cells | 7.6 µM | [7] |
Experimental Protocols
Protocol 1: Western Blot for IRAK4 Signaling Pathway
This protocol allows for the assessment of the phosphorylation status of key proteins in the IRAK4 signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-IRAK1, anti-IRAK1, anti-phospho-IKKα/β, anti-IKKα/β, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
Procedure:
-
Cell Treatment: Plate your cells and allow them to adhere. Pre-treat with various concentrations of this compound or vehicle for the desired time (e.g., 1-2 hours).
-
Stimulation: Add your stimulus (e.g., IL-1β at 1 ng/ml) for the optimal duration to induce phosphorylation (e.g., 30 minutes).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[12]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cytokine Measurement by Luminex Assay
This protocol allows for the multiplexed quantification of secreted cytokines like TNF-α and IL-6 in cell culture supernatants.
Materials:
-
Luminex assay kit (e.g., MILLIPLEX Human Cytokine assay)[13]
-
Cell culture supernatants from your experiment
-
Luminex instrument
Procedure:
-
Sample Collection: After treating your cells with the inhibitor and stimulus, collect the cell culture supernatant. Centrifuge to remove any cell debris.
-
Assay Preparation: Prepare the antibody-coupled magnetic beads, detection antibodies, and standards according to the manufacturer's protocol.[13]
-
Incubation:
-
Add the mixed beads to each well of a 96-well plate.
-
Add your standards and samples (supernatants) to the wells.
-
Incubate the plate, typically with shaking, to allow the cytokines to bind to the capture antibodies on the beads.
-
-
Detection:
-
Wash the beads to remove unbound material.
-
Add the biotinylated detection antibodies and incubate.
-
Add streptavidin-phycoerythrin (SAPE) and incubate.
-
-
Data Acquisition: Read the plate on a Luminex instrument. The instrument will identify each bead by its internal dye and quantify the amount of cytokine bound by measuring the fluorescence of the SAPE.[14]
-
Analysis: Generate a standard curve and use it to calculate the concentration of each cytokine in your samples.[13]
Visualizations
IRAK4 Signaling Pathway
Caption: The IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Experimental Workflow for Testing this compound
Caption: A general workflow for evaluating the efficacy of an IRAK4 inhibitor.
Troubleshooting Logic for this compound Inactivity
Caption: A decision tree for troubleshooting the lack of activity of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design of a Novel and Selective IRAK4 Inhibitor Using Topological Water Network Analysis and Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. IRAK4 Antibody (#4363) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. 4.7. Luminex Assay to Determine Cytokine Concentration in Culture Supernatants [bio-protocol.org]
- 14. bmgrp.eu [bmgrp.eu]
Identifying and minimizing Irak4-IN-9 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing the off-target effects of Irak4-IN-9, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor designed to target IRAK4, a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] It has a reported in vitro IC50 of 1.5 nM for IRAK4.[1]
Q2: What are the known or likely off-targets of this compound?
A2: Due to the high degree of homology in the ATP-binding site, other members of the IRAK family, particularly IRAK1, are potential off-targets for IRAK4 inhibitors. While a comprehensive public kinome scan for this compound is not available, data from similar IRAK4 inhibitors suggest that other kinases may also be inhibited, albeit at higher concentrations. Researchers should empirically determine the off-target profile of this compound in their experimental system.
Q3: What are the potential consequences of off-target effects?
A3: Off-target effects can lead to a variety of unintended consequences in your experiments, including:
-
Misinterpretation of results: An observed phenotype may be attributed to the inhibition of IRAK4 when it is actually caused by the inhibition of an off-target kinase.
-
Cellular toxicity: Inhibition of essential kinases can lead to decreased cell viability or other toxic effects.
-
Activation of compensatory signaling pathways: Blocking one pathway may lead to the upregulation of others, complicating data analysis.
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Titrate this compound to determine the minimal concentration required to inhibit IRAK4 activity without engaging off-targets.
-
Use a structurally unrelated IRAK4 inhibitor: Confirm key findings with a different IRAK4 inhibitor that has a distinct off-target profile.
-
Employ genetic knockdown or knockout of IRAK4: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to validate that the observed phenotype is specifically due to the loss of IRAK4 function.
-
Perform rescue experiments: In an IRAK4 knockout/knockdown background, express a version of IRAK4 that is resistant to this compound to see if the phenotype is reversed.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent cellular phenotype. | Off-target effects of this compound. | 1. Perform a dose-response experiment to determine if the phenotype is concentration-dependent. 2. Validate the phenotype with a structurally distinct IRAK4 inhibitor or IRAK4 knockdown. 3. Conduct a kinome-wide screen to identify potential off-targets at the working concentration. |
| Observed cellular toxicity at expected efficacious concentrations. | Inhibition of essential kinases. | 1. Lower the concentration of this compound. 2. Assess cell viability using assays like MTT or trypan blue exclusion. 3. If toxicity persists at concentrations required for IRAK4 inhibition, consider using a more selective inhibitor or a genetic approach. |
| Discrepancy between biochemical and cellular assay results. | Poor cell permeability, active efflux from cells, or rapid metabolism of the compound. | 1. Verify target engagement in cells using a Cellular Thermal Shift Assay (CETSA). 2. Measure the intracellular concentration of this compound. 3. Assess the stability of the compound in your cell culture medium. |
| No inhibition of downstream signaling despite potent IRAK4 inhibition in biochemical assays. | IRAK4 may have a scaffolding role that is not dependent on its kinase activity in your specific cellular context. | 1. Investigate the effect of this compound on the formation of the Myddosome complex using co-immunoprecipitation experiments. 2. Use an IRAK4 degrader (e.g., a PROTAC) to eliminate the entire protein and assess the impact on signaling. |
Data Presentation
Table 1: Representative Selectivity Profile of an IRAK4 Inhibitor
Disclaimer: The following data is a hypothetical representation based on the known selectivity patterns of IRAK4 inhibitors and does not represent experimentally determined values for this compound. Researchers must perform their own selectivity profiling.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. IRAK4 |
| IRAK4 | 1.5 | 1 |
| IRAK1 | 50 | 33 |
| FLT3 | >1000 | >667 |
| LCK | >1000 | >667 |
| TAK1 | >1000 | >667 |
| p38α | >1000 | >667 |
Experimental Protocols
Kinome Profiling (Biochemical Assay)
Objective: To determine the selectivity of this compound against a broad panel of kinases.
Methodology:
-
Service Provider: Engage a commercial service provider that offers large-scale kinase screening panels (e.g., Eurofins DiscoverX, Reaction Biology, Carna Biosciences).
-
Compound Submission: Provide a high-purity sample of this compound at a specified concentration.
-
Assay Format: Typically, these services use in vitro radiometric, fluorescence, or luminescence-based assays to measure the ability of the compound to inhibit the activity of each kinase in the panel. A common starting concentration for screening is 1 µM.
-
Data Analysis: The primary screen will provide the percentage of inhibition for each kinase. For significant hits (e.g., >50% inhibition), a follow-up IC50 determination should be performed by testing a range of inhibitor concentrations.
-
Interpretation: Analyze the data to identify any off-target kinases that are inhibited by this compound at concentrations relevant to your planned experiments.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target (IRAK4) and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle (e.g., DMSO) or this compound at the desired concentration for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and western blotting using an antibody specific for IRAK4 and any suspected off-target kinases.
-
Data Analysis: Quantify the band intensities at each temperature for both vehicle- and inhibitor-treated samples. Ligand binding will stabilize the target protein, resulting in a shift of the melting curve to a higher temperature.
Western Blot Analysis of Downstream Signaling
Objective: To assess the functional consequences of IRAK4 inhibition and potential off-target effects on related signaling pathways.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Starve the cells if necessary, and then pre-treat with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate TLR or IL-1R ligand (e.g., LPS, R848, IL-1β) for a time course determined by prior experiments (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to consider include:
-
Phospho-IRAK1 (Thr209)
-
Total IRAK1
-
Phospho-IκBα (Ser32)
-
Total IκBα
-
Phospho-p65 NF-κB (Ser536)
-
Total p65 NF-κB
-
Phospho-p38 MAPK (Thr180/Tyr182)
-
Total p38 MAPK
-
Loading control (e.g., GAPDH, β-actin)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control. Compare the phosphorylation status of downstream effectors in the presence and absence of this compound.
Visualizations
Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Identifying Off-Target Effects.
Caption: Troubleshooting Decision Tree for Unexpected Results.
References
Optimizing Irak4-IN-9 treatment duration for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of Irak4-IN-9 for maximum efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Upon activation of these receptors by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), IRAK4 is recruited to a complex with the adaptor protein MyD88.[4] This leads to IRAK4 autophosphorylation and subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which drive the expression of pro-inflammatory cytokines and chemokines.[4][5][6] this compound presumably binds to the ATP-binding pocket of IRAK4, preventing its kinase activity and thereby blocking the downstream inflammatory signaling.
Q2: How do I determine the optimal concentration of this compound to use in my experiments?
A2: The optimal concentration of this compound will be cell-type and assay-dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup. A typical starting point for in vitro studies with potent IRAK4 inhibitors is in the low nanomolar to low micromolar range. For example, a poster on similar IRAK4 inhibitors showed IC50 values in the nanomolar range in cell viability assays.[7]
Q3: What is a typical treatment duration for in vitro experiments with IRAK4 inhibitors?
A3: The treatment duration can vary significantly depending on the biological question being addressed.
-
Short-term (minutes to a few hours): For studying immediate signaling events like protein phosphorylation (e.g., IRAK4, NF-κB), treatment times as short as 15-30 minutes may be sufficient.[4]
-
Mid-term (4-24 hours): For assessing effects on gene expression, cytokine production, and apoptosis, a treatment duration of 4 to 24 hours is often used.[7]
-
Long-term (24-72 hours or longer): For evaluating effects on cell viability, proliferation, and differentiation, longer incubation times of 24 to 72 hours or more may be necessary.[7] One study on an IRAK4 degrader showed sustained IRAK4 reduction in blood for up to 14 days in a clinical setting.[8]
It is crucial to perform a time-course experiment to determine the optimal duration for observing the desired effect in your specific model system.
Q4: How stable is this compound in cell culture media?
A4: The stability of small molecule inhibitors in cell culture media can vary. It is recommended to consult the manufacturer's data sheet for specific information on the stability of this compound. If not available, it is good practice to prepare fresh stock solutions and dilute them into the media immediately before each experiment. For longer-term experiments, consider replacing the media with freshly prepared inhibitor-containing media at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of downstream signaling (e.g., NF-κB activation, cytokine production) at expected concentrations. | 1. Suboptimal treatment duration: The selected time point may be too early or too late to observe the peak effect. 2. Incorrect inhibitor concentration: The concentration may be too low for the specific cell type or stimulation condition. 3. Inhibitor degradation: The compound may not be stable under the experimental conditions for the duration of the assay. 4. Cell line resistance: The cell line may have mutations or compensatory pathways that bypass IRAK4 signaling. | 1. Perform a time-course experiment: Analyze downstream readouts at multiple time points (e.g., 15 min, 30 min, 1h, 4h, 8h, 24h) to identify the optimal window for inhibition. 2. Perform a dose-response experiment: Titrate the concentration of this compound to determine the IC50 in your system. 3. Prepare fresh inhibitor solutions for each experiment. For long-term experiments, replenish the media with fresh inhibitor at regular intervals. 4. Verify the IRAK4 signaling pathway in your cell line. Consider using a different cell line known to be sensitive to IRAK4 inhibition. |
| High background or off-target effects observed. | 1. Inhibitor concentration is too high: High concentrations can lead to non-specific effects. 2. Toxicity of the inhibitor or solvent: The compound or the solvent (e.g., DMSO) may be toxic to the cells at the concentration used. | 1. Use the lowest effective concentration determined from your dose-response curve. 2. Include a vehicle control (e.g., DMSO) at the same concentration as in the treated samples. Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to assess the cytotoxic effects of the inhibitor and the solvent. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell density, passage number, or stimulation conditions can affect the outcome. 2. Inconsistent inhibitor preparation: Errors in preparing and diluting the inhibitor can lead to variability. 3. Timing of sample collection and processing: Inconsistent timing can affect the measurement of dynamic cellular responses. | 1. Standardize all cell culture and experimental parameters. Use cells within a defined passage number range. 2. Prepare a large stock solution of the inhibitor and aliquot it for single use to minimize freeze-thaw cycles. 3. Ensure precise and consistent timing for all steps of the experiment, from inhibitor addition to sample harvesting. |
Data Presentation
The following tables summarize representative quantitative data from studies on potent IRAK4 inhibitors. Note that the optimal treatment duration and efficacy of This compound should be determined empirically for your specific experimental system.
Table 1: Time-Dependent Inhibition of IRAK4 Degradation by an IRAK4 PROTAC
| Cell Line | Treatment Duration | IRAK4 Degradation (%) |
| OCI-LY10 | 24 hours | Significant |
| TMD8 | 24 hours | Significant |
| Data derived from a study on an IRAK4-targeting PROTAC, which induces degradation of the IRAK4 protein.[9] |
Table 2: Time-Dependent Effects of IRAK4 Inhibitors on Cell Fate
| Cell Line | Treatment | Duration | Endpoint | Result |
| OCI-LY19 | IRAK4 Inhibitor | 4 hours | Apoptosis | Increased |
| OCI-LY19 | IRAK4 Inhibitor | 24 hours | Apoptosis & Cell Death | Increased |
| B-cell lymphoma lines | IRAK4 Inhibitors | 72 hours | Cell Viability | Decreased |
| Data from a poster presentation on novel IRAK4 inhibitors.[7] |
Table 3: Time-Course of IRAK4 Degradation and Cytokine Inhibition by KT-474 (IRAK4 Degrader) in Humans
| Parameter | Treatment Duration | Effect |
| IRAK4 Degradation in Blood | Sustained over 14 days | Up to 98% reduction |
| Cytokine Inhibition | Maximum effect between Day 7 and Day 14 | >50% inhibition of most cytokines |
| Data from a phase 1 clinical trial of the IRAK4 degrader KT-474.[8] |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general procedure to determine the time-dependent effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., sterile DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: Remove the old medium and add the prepared inhibitor dilutions and vehicle control to the respective wells.
-
Time-Course Incubation: Incubate the plates for different durations (e.g., 24h, 48h, 72h).
-
MTT Assay:
-
At the end of each time point, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot cell viability against treatment duration for each concentration to determine the optimal time for the desired effect.
Protocol 2: Time-Course Analysis of NF-κB Activation by Western Blot
This protocol describes how to assess the time-dependent inhibition of NF-κB activation by this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., sterile DMSO)
-
Stimulating agent (e.g., LPS or IL-1β)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, pre-treat the cells with this compound or vehicle control for a fixed duration (e.g., 1 hour).
-
Stimulation and Time-Course: Stimulate the cells with the appropriate agonist (e.g., LPS). Harvest cell lysates at various time points post-stimulation (e.g., 0, 15, 30, 60, 120 minutes).
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration of each sample.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against phospho-NF-κB p65.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Strip the membrane and re-probe for total NF-κB p65 and a loading control (e.g., β-actin). Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control. Plot the relative phosphorylation over time to determine the kinetics of NF-κB inhibition.
Mandatory Visualizations
Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Optimizing this compound Treatment Duration.
Caption: Troubleshooting Decision Tree for Suboptimal this compound Efficacy.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. doaj.org [doaj.org]
- 4. pnas.org [pnas.org]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tgtherapeutics.com [tgtherapeutics.com]
- 8. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Irak4-IN-9 stability and degradation in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the stability and degradation of IRAK4-IN-9 in long-term experiments. The information is presented in a question-and-answer format, supplemented with data tables, experimental protocols, and visualizations to aid in troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound (also referred to as compound 73) is a highly potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), with an in vitro IC50 of 1.5 nM.[1] It functions by blocking MyD88-dependent signaling pathways, which are crucial in innate immunity.[1] Due to its role in modulating inflammatory responses, this compound is a compound of interest for research in inflammatory and autoimmune diseases, as well as cancer.[1]
Q2: What are the recommended storage conditions for this compound?
While specific long-term stability data for this compound is not extensively published, general recommendations for similar small molecule inhibitors can be followed. For other IRAK4 inhibitors, powdered forms are typically stored at -20°C for up to three years.[2][3] Stock solutions, usually prepared in DMSO, are best aliquoted and stored at -80°C to minimize freeze-thaw cycles, and are generally stable for at least a year at this temperature.[2][3][4]
Q3: What solvents are suitable for dissolving this compound?
Like many kinase inhibitors, this compound is expected to have good solubility in dimethyl sulfoxide (DMSO).[2][3][5] For cell-based assays, it is crucial to use high-purity, anhydrous DMSO to prepare a concentrated stock solution. Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.5%).
Q4: What are the potential signs of this compound degradation in my long-term experiment?
Signs of compound degradation can manifest in several ways:
-
Loss of Potency: A gradual or sudden decrease in the expected biological effect of the inhibitor over time. This can be observed as a reduced inhibition of downstream signaling events (e.g., decreased cytokine production) or a shift in the IC50 value.
-
Increased CellToxicity: The appearance of unexpected cytotoxic effects in your cell cultures, which could be caused by the formation of toxic degradation products.
-
Inconsistent or Irreproducible Results: High variability in data between replicate experiments or between different time points of a long-term study.
-
Visible Changes in Media: Although less common, precipitation or a change in the color of the cell culture media upon addition of the compound could indicate instability or insolubility.
Troubleshooting Guide
Problem: I am observing a decrease in the inhibitory effect of this compound over the course of my multi-day experiment.
-
Possible Cause 1: Compound Degradation in Culture Media. Small molecules can be unstable in aqueous environments, especially at 37°C and in the presence of media components.
-
Troubleshooting Steps:
-
Replenish the Compound: For long-term experiments, consider replacing the media with freshly prepared media containing this compound every 24-48 hours.
-
Assess Stability: Perform a stability study of this compound in your specific cell culture media. (See Experimental Protocol below).
-
Analyze for Degradants: Use analytical methods like High-Performance Liquid Chromatography (HPLC) to analyze samples of the media at different time points to detect any degradation products.
-
-
-
Possible Cause 2: Cellular Metabolism of the Compound. Cells can metabolize small molecules, reducing their effective concentration over time.
-
Troubleshooting Steps:
-
Investigate Metabolic Stability: If available, review literature for the metabolic stability of this compound or similar compounds in the cell type you are using.
-
Use a Higher Initial Concentration: If metabolism is suspected, a higher starting concentration (while remaining within a non-toxic range) may be necessary to maintain an effective inhibitory concentration over the desired time course.
-
-
Problem: I am seeing unexpected cytotoxicity in my cell cultures treated with this compound.
-
Possible Cause 1: Formation of a Toxic Degradation Product. The breakdown of this compound may produce a metabolite that is toxic to the cells.
-
Troubleshooting Steps:
-
Confirm with Fresh Compound: Repeat the experiment using a freshly prepared stock solution of this compound to rule out issues with an aged stock.
-
Characterize Degradants: If possible, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products in the culture media.
-
-
-
Possible Cause 2: High DMSO Concentration. The final concentration of the solvent in the culture media may be too high.
-
Troubleshooting Steps:
-
Calculate Final DMSO Concentration: Ensure the final concentration of DMSO in your culture media is at a level that is non-toxic to your specific cell line (typically <0.5%).
-
Run a Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to assess the effect of the solvent alone.
-
-
Data Presentation
Table 1: General Properties and Storage Recommendations for IRAK4 Inhibitors
| Property | This compound | General IRAK4 Inhibitors |
| IC50 | 1.5 nM[1] | Varies (nM to µM range)[3][5] |
| Target | IRAK4[1] | IRAK4[3][5] |
| Form | Powder | Powder |
| Storage (Powder) | Not specified; recommend -20°C | -20°C for up to 3 years[2][3] |
| Solvent for Stock | Not specified; recommend DMSO | DMSO[2][3][5] |
| Storage (Stock Solution) | Not specified; recommend -80°C (aliquoted) | -80°C for up to 1 year[2][3][4] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period at 37°C.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium (the same type used in your experiments)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C with 5% CO2
-
HPLC system with a suitable column (e.g., C18)
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in the cell culture medium to the final working concentration used in your experiments (e.g., 1 µM).
-
Incubation: Aliquot the working solution into sterile tubes or wells of a plate. Incubate at 37°C with 5% CO2.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The 0-hour time point serves as the baseline.
-
Sample Storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.
-
HPLC Analysis:
-
Thaw the samples and centrifuge to remove any precipitates.
-
Analyze the supernatant by HPLC to quantify the remaining concentration of this compound.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
-
Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration versus time to determine its stability profile.
Visualizations
IRAK4 Signaling Pathway
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Troubleshooting Workflow for this compound Stability
Caption: A logical workflow for troubleshooting this compound stability issues.
References
Irak4-IN-9 cytotoxicity assessment in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity assessment of IRAK4-IN-9 in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as compound 73, is a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] It belongs to a class of tricyclic heteroaryl compounds.[2] IRAK4 is a critical serine/threonine kinase that plays a key role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), with the exception of TLR3.[2] These pathways are crucial for the innate immune response. IRAK4's kinase activity is essential for initiating the signaling cascade that leads to the activation of downstream transcription factors like NF-κB, which in turn regulate the expression of pro-inflammatory cytokines.[3] this compound exerts its effect by inhibiting the kinase activity of IRAK4, thereby blocking the MyD88-dependent signaling pathway.[1]
Q2: What is the biochemical potency of this compound?
This compound is a highly potent inhibitor of the IRAK4 enzyme, with a reported half-maximal inhibitory concentration (IC50) of 1.5 nM in biochemical assays.[1] It is important to note that this value represents the inhibition of the isolated enzyme's activity and not necessarily the cytotoxic effect on whole cells.
Q3: Is there any available data on the cytotoxicity of this compound in different cell lines?
As of the latest available information, there is no publicly accessible data detailing the cytotoxic effects (e.g., IC50 values from cell viability assays) of this compound in specific cell lines. The primary available potency measure is its biochemical IC50 against the IRAK4 enzyme.[1]
Q4: What are some examples of cytotoxicity of other IRAK4 inhibitors in cancer cell lines?
While specific data for this compound is not available, data from other IRAK4 inhibitors can provide an indication of the potential effects. For instance, IRAK4-IN-17 has been shown to selectively suppress the viability of cell lines with the MYD88 L265P mutation, such as OCI-LY10 and TMD8.[4] Another example is a PROTAC degrader of IRAK4 (Compound 9), which has demonstrated significant antiproliferative activity in these same cell lines.[5]
Quantitative Data Summary
Disclaimer: The following tables summarize cytotoxicity data for other IRAK4 inhibitors and are provided for illustrative purposes only, as no specific cytotoxicity data for this compound is publicly available.
Table 1: Cytotoxicity of IRAK4-IN-17 in Human B-cell Lymphoma Cell Lines [4]
| Cell Line | MYD88 Mutation Status | IC50 (µM) | Assay | Incubation Time (hrs) |
| OCI-LY10 | L265P | 0.7 | CCK-8 | 72 |
| TMD8 | L265P | 1.2 | CCK-8 | 72 |
| Ramos | Wild-Type | 11.4 | CCK-8 | 72 |
| HT | Wild-Type | 40.1 | CCK-8 | 72 |
Table 2: Antiproliferative Activity of an IRAK4 PROTAC Degrader (Compound 9) [5]
| Cell Line | MYD88 Mutation Status | IC50 (µM) |
| OCI-LY10 | L265P | 4.6 |
| TMD8 | L265P | 7.6 |
Experimental Protocols
Detailed Methodology: MTT Assay for Cytotoxicity Assessment
This protocol is a standard method for assessing cell viability and can be adapted for testing IRAK4 inhibitors.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is proportional to the number of viable cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension gently and frequently during plating. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or medium. | |
| Low signal or no formazan formation | Insufficient number of viable cells | Increase the initial cell seeding density. Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| Compound is highly cytotoxic at all tested concentrations | Expand the range of compound concentrations to include lower doses. | |
| High background in control wells | Contamination of medium or reagents | Use fresh, sterile medium and reagents. Check for microbial contamination. |
| MTT solution has been exposed to light | Store the MTT solution protected from light. | |
| Precipitation of the compound in the culture medium | Poor solubility of the compound | Dissolve the compound in a suitable solvent (e.g., DMSO) at a higher stock concentration and then dilute it in the medium. Ensure the final solvent concentration is low and consistent across all wells. |
Visualizations
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an MTT-based cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Tricyclic Heteroaryl Compounds as IRAK4 Inhibitors for Treating Cancer, Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Irak4-IN-9 precipitation in media
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with IRAK4-IN-9. Our goal is to help you prevent compound precipitation in your experiments to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to cell culture media?
A: this compound, like many small molecule inhibitors, is a hydrophobic organic compound. While it may dissolve readily in an organic solvent like dimethyl sulfoxide (DMSO), its solubility in aqueous solutions like cell culture media is significantly lower.[1] When the concentrated DMSO stock is added to the media, the DMSO disperses, and the inhibitor's concentration may exceed its solubility limit in the now predominantly aqueous environment, causing it to precipitate.[2]
Q2: What is the recommended solvent and storage condition for this compound?
A: The recommended solvent for reconstituting this compound is high-quality, anhydrous DMSO.[3][4] It is critical to use a fresh stock of DMSO, as it can absorb moisture, which may reduce the solubility and stability of the compound.[3][4][5] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 1 year) storage.[3][4]
Q3: What is the correct procedure for diluting the this compound stock solution for my experiment?
A: Direct dilution of a highly concentrated DMSO stock into your aqueous media is a common cause of precipitation. The best practice is to perform serial dilutions. First, create intermediate dilutions of your stock solution in pure DMSO. Then, add the final, most dilute DMSO solution to your cell culture medium, ensuring rapid and thorough mixing.[6] This method introduces the compound to the aqueous environment at a concentration closer to its solubility limit.
Q4: What is the maximum final concentration of DMSO that cells can tolerate?
A: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant cytotoxicity. Some robust cell lines may tolerate up to 0.5%. However, it is crucial to determine the specific tolerance of your cell line. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental samples.[7]
Q5: I followed the recommended dilution protocol, but I still see a cloudy solution or precipitate. What can I do?
A: If precipitation persists, consider the following troubleshooting steps:
-
Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the inhibitor.
-
Increase Mixing: Add the final DMSO-diluted inhibitor drop-wise into the vortex of the media while it is being gently agitated or vortexed to facilitate rapid dispersal.[7]
-
Gentle Sonication or Heating: Brief sonication or gentle warming of the final working solution (e.g., in a 37°C water bath) can help redissolve small amounts of precipitate.[7][8][9] However, do not exceed 50°C, as it may degrade the compound.[7]
-
Microscopic Examination: Add a drop of your final working solution to a slide and check for microscopic precipitates.[7] What appears clear to the naked eye may still contain micro-precipitates that can affect your results.
-
Re-evaluate Working Concentration: It is possible that your desired working concentration exceeds the solubility of this compound in your specific culture medium. Consider performing a dose-response experiment to find the highest soluble and effective concentration.
Data & Properties
The following tables summarize key quantitative data for this compound and general guidelines for its use.
Table 1: this compound Properties
| Property | Value | Reference |
|---|---|---|
| Target | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | [10] |
| IC₅₀ | 1.5 nM | [10] |
| Primary Solvent | DMSO | [3][4][5] |
| Aqueous Solubility | Low (Insoluble in Water) |[3][5] |
Table 2: Recommended Concentrations for Cell-Based Assays
| Parameter | Recommendation | Notes |
|---|---|---|
| Stock Solution | 1-10 mM in 100% DMSO | Prepare fresh or store in aliquots at -80°C. |
| Working Concentration | 10 nM - 10 µM | Must be empirically determined for your specific cell line and assay. |
| Final DMSO Concentration | ≤ 0.1% | Always include a vehicle control with the same DMSO concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Centrifuge the vial of lyophilized this compound powder to ensure all contents are at the bottom.
-
Using high-quality, anhydrous DMSO, add the appropriate volume to the vial to achieve a 10 mM concentration.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Dispense the stock solution into single-use aliquots.
-
Store the aliquots at -80°C for long-term use.
Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Media
This protocol is an example of preparing a final 1 µM working solution from a 10 mM stock, ensuring the final DMSO concentration is 0.1%.
-
Prepare Intermediate Dilution: In a sterile microcentrifuge tube, dilute the 10 mM DMSO stock solution 1:10 in pure DMSO to create a 1 mM intermediate stock. (e.g., 2 µL of 10 mM stock + 18 µL of DMSO).
-
Pre-warm Media: Pre-warm the required volume of your complete cell culture medium to 37°C.
-
Final Dilution: Add the 1 mM intermediate stock to the pre-warmed media at a 1:1000 ratio. For example, to make 10 mL of working solution, add 10 µL of the 1 mM intermediate stock to 10 mL of media.
-
Mix Immediately: Immediately after adding the inhibitor, cap the tube and mix thoroughly by inverting or gentle vortexing to prevent localized high concentrations that can lead to precipitation.
-
Apply to Cells: Use the freshly prepared working solution to treat your cells immediately.
Visual Guides
Caption: Simplified IRAK4 signaling pathway showing the point of inhibition by this compound.
Caption: Recommended workflow for preparing this compound working solutions to minimize precipitation.
Caption: A logical decision tree to help diagnose and solve common causes of this compound precipitation.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. glpbio.com [glpbio.com]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
IRAK4-IN-9 Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IRAK4-IN-9 in dose-response curve experiments. The information is tailored for scientists and drug development professionals to address common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are essential for the innate immune response.[2][3][4] this compound exerts its inhibitory effect by blocking the kinase activity of IRAK4, thereby preventing the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[1]
Q2: What is the typical IC50 for this compound?
A2: The reported in vitro IC50 for this compound is 1.5 nM.[1] However, the cellular IC50 (or EC50) can vary depending on the cell type, assay conditions (such as ATP concentration), and the specific downstream readout being measured.
Q3: Which cell lines are suitable for an this compound dose-response experiment?
A3: Several cell lines are suitable, provided they have a functional TLR/IL-1R signaling pathway. Commonly used models include:
-
Human monocytic cell lines (e.g., THP-1): These cells are responsive to TLR ligands like lipopolysaccharide (LPS).
-
Human lung carcinoma cells (e.g., A549): These cells are responsive to IL-1β stimulation.
-
B-cell lymphoma cell lines with MYD88 L265P mutation (e.g., OCI-Ly3, MWCL1): These cells have a constitutively active IRAK4 signaling pathway.
Q4: What are the key readouts to measure IRAK4 inhibition in a cellular assay?
A4: Key readouts include:
-
Cytokine Secretion: Measurement of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant using ELISA or other immunoassays.
-
Phosphorylation of Downstream Targets: Assessing the phosphorylation status of direct or indirect substrates of IRAK4, such as IRAK1, using Western blotting or specific phospho-immunoassays.
-
Gene Expression: Quantifying the mRNA levels of inflammatory genes regulated by the IRAK4 pathway using RT-qPCR.
-
Cell Viability: In cancer cell lines dependent on IRAK4 signaling, cell viability can be a direct readout of inhibitor efficacy.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during inhibitor or stimulus addition- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consider using a multi-channel pipette for additions.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No or weak response to stimulus (e.g., LPS, IL-1β) | - Low passage or unhealthy cells- Inactive stimulus- Inappropriate stimulus concentration or incubation time | - Use cells within their optimal passage number and ensure high viability.- Use a fresh, properly stored, and validated batch of stimulus.- Optimize the stimulus concentration and incubation time for your specific cell line and assay. |
| Steep dose-response curve (Hill slope > 1.5) | - High enzyme concentration relative to inhibitor Kd- Compound aggregation at high concentrations- Off-target effects at higher concentrations | - This is more common in biochemical assays but can occur in cellular assays with overexpressed targets. Consider using cells with endogenous expression.- Check the solubility of this compound in your assay medium. Consider adding a small amount of a non-ionic surfactant if appropriate.- Test the inhibitor against a panel of related kinases to assess its selectivity. |
| Incomplete inhibition at high inhibitor concentrations | - IRAK4-independent signaling pathways contributing to the readout- Insufficient pre-incubation time with the inhibitor- Compound degradation | - Confirm that the signaling pathway in your cell model is predominantly IRAK4-dependent.- Increase the pre-incubation time with this compound before adding the stimulus to ensure it reaches its target.- Prepare fresh dilutions of the inhibitor for each experiment. |
| Calculated IC50 is significantly higher than expected | - High ATP concentration in the cellular environment- Inhibitor binding to plasma proteins in the serum of the culture medium- Cell density is too high | - Be aware that the high intracellular ATP concentration (mM range) will compete with ATP-competitive inhibitors like this compound, leading to a higher apparent IC50 compared to biochemical assays.- Consider reducing the serum concentration during the inhibitor treatment period, if tolerated by the cells.- Optimize cell seeding density to ensure it does not create a barrier to inhibitor access or lead to nutrient depletion. |
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced TNF-α Secretion in THP-1 Monocytes
This protocol details a method to determine the dose-dependent inhibition of IRAK4 by this compound by measuring the downstream effect on TNF-α production in LPS-stimulated THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate)
-
This compound
-
LPS (from E. coli O111:B4)
-
TNF-α ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 48 hours.
-
After 48 hours, remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640 for a 24-hour resting period.
-
-
Inhibitor Treatment:
-
Prepare a 10-point serial dilution of this compound in serum-free RPMI-1640. A typical starting concentration might be 1 µM, with 1:3 serial dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the medium from the rested cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of LPS in serum-free RPMI-1640 at a final concentration of 100 ng/mL.
-
Add 10 µL of the LPS solution to each well (except for the unstimulated control wells).
-
Incubate the plate for 6 hours at 37°C.
-
-
Quantification of TNF-α:
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant and measure the TNF-α concentration using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the TNF-α concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of p-IRAK1 Inhibition
This protocol describes how to assess the direct inhibitory effect of this compound on its substrate, IRAK1, by measuring the level of phosphorylated IRAK1 (p-IRAK1).
Materials:
-
A549 cells
-
F-12K Medium with 10% FBS
-
This compound
-
Recombinant Human IL-1β
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-IRAK1 (Thr209), anti-IRAK1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Culture:
-
Culture A549 cells in F-12K medium supplemented with 10% FBS.
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
-
Inhibitor Treatment and Stimulation:
-
Prepare dilutions of this compound in serum-free F-12K medium at the desired concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM) and a vehicle control.
-
Starve the cells in serum-free medium for 4 hours.
-
Pre-treat the cells with the this compound dilutions for 1 hour.
-
Stimulate the cells with 10 ng/mL IL-1β for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-IRAK1, total IRAK1, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-IRAK1 signal to the total IRAK1 signal to account for any changes in total protein levels.
-
Plot the normalized p-IRAK1 signal against the this compound concentration to observe the dose-dependent inhibition.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound on TNF-α Secretion
| This compound (nM) | TNF-α (pg/mL) - Replicate 1 | TNF-α (pg/mL) - Replicate 2 | TNF-α (pg/mL) - Replicate 3 | Average TNF-α (pg/mL) | % Inhibition |
| 1000 | 55 | 62 | 58 | 58.3 | 94.2% |
| 333 | 112 | 105 | 118 | 111.7 | 88.8% |
| 111 | 254 | 268 | 249 | 257.0 | 74.3% |
| 37 | 488 | 502 | 495 | 495.0 | 50.5% |
| 12.3 | 756 | 741 | 763 | 753.3 | 24.7% |
| 4.1 | 912 | 925 | 908 | 915.0 | 8.5% |
| 1.37 | 985 | 992 | 978 | 985.0 | 1.5% |
| 0.46 | 1005 | 1012 | 1008 | 1008.3 | -0.8% |
| 0.15 | 998 | 1005 | 1001 | 1001.3 | -0.1% |
| 0 (Vehicle) | 1000 | 1000 | 1000 | 1000.0 | 0.0% |
| Unstimulated | 25 | 28 | 26 | 26.3 | - |
Table 2: Recommended Starting Concentrations for Reagents
| Reagent | Cell Line | Recommended Concentration | Incubation Time |
| PMA | THP-1 | 100 ng/mL | 48 hours |
| LPS | Differentiated THP-1 | 100 ng/mL | 6 hours |
| IL-1β | A549 | 10 ng/mL | 15 minutes (for signaling) or 24 hours (for cytokine release) |
| This compound | Various | 1 nM - 1 µM (10-point dilution) | 1 hour pre-incubation |
Visualizations
Caption: Simplified IRAK4 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for an this compound dose-response assay.
References
- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Potency Under the Microscope: A Comparative Analysis of Irak4-IN-9 and Other IRAK4 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the potency of various IRAK4 inhibitors, with a focus on Irak4-IN-9. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of these compounds for research and development purposes.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways. It acts as a key mediator downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a prime therapeutic target for a range of inflammatory diseases, autoimmune disorders, and certain cancers. A variety of small molecule inhibitors have been developed to target IRAK4, each with distinct potency profiles. This guide compares the efficacy of this compound against other notable IRAK4 inhibitors, including PF-06650833, Emavusertib (CA-4948), KME-0584, and BAY-1834845 (Zabedosertib).
Comparative Potency of IRAK4 Inhibitors
The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for this compound and its counterparts in both biochemical and cellular assays.
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Type/Assay Condition |
| This compound | 1.5[1] | Not specified | Blocks MyD88 dependent signaling |
| PF-06650833 (Zimlovisertib) | 0.2[2] | 2.4[2] | PBMC assay |
| Emavusertib (CA-4948) | 57[3] | <250[4] | TLR-Stimulated THP-1 Cells (TNF-α, IL-1β, IL-6, IL-8 release) |
| KME-0584 | <1.29[5][6][7][8] | Not specified | Kinase panel |
| BAY-1834845 (Zabedosertib) | 3.55[9] | 2300 (2.3 µM)[10][11] | Inhibition of TNF-α release in LPS-challenged THP-1 cells |
Understanding the IRAK4 Signaling Pathway
IRAK4 is a pivotal kinase in the MyD88-dependent signaling cascade. Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that involves TRAF6 and ultimately leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and other immune response genes. The central role of IRAK4 in this pathway is illustrated in the diagram below.
Caption: The IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Experimental Protocols
The determination of inhibitor potency is crucial for the comparative analysis of these compounds. Below are representative methodologies for biochemical and cellular assays used to determine the IC50 values of IRAK4 inhibitors.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IRAK4.
-
Reagents and Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (at or near the Km concentration for IRAK4)
-
Peptide or protein substrate (e.g., myelin basic protein)
-
Test compounds (serially diluted)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radioactive [γ-³²P]ATP)
-
384-well plates
-
-
Procedure:
-
The IRAK4 enzyme, substrate, and test compound are pre-incubated in the kinase buffer in the wells of a 384-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 1 hour).
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.
-
The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
Cellular Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit IRAK4 signaling within a cellular context, typically by quantifying the production of downstream inflammatory cytokines.
-
Reagents and Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1)
-
Cell culture medium
-
TLR agonist (e.g., lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8)
-
Test compounds (serially diluted)
-
ELISA or Meso Scale Discovery (MSD) kits for cytokine detection (e.g., TNF-α, IL-6)
-
96-well cell culture plates
-
-
Procedure:
-
Cells are seeded in 96-well plates and pre-treated with serial dilutions of the test compounds for a specified time.
-
The cells are then stimulated with a TLR agonist to activate the IRAK4 pathway.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of a specific downstream cytokine (e.g., TNF-α) in the supernatant is measured using an ELISA or MSD assay.
-
The percentage of inhibition of cytokine production is calculated for each compound concentration relative to a stimulated control without inhibitor.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
The following diagram illustrates a typical experimental workflow for determining the potency of an IRAK4 inhibitor.
Caption: A typical workflow for a cellular IRAK4 inhibitor potency assay.
Conclusion
The data presented in this guide highlights the varying potencies of different IRAK4 inhibitors. This compound demonstrates high potency in biochemical assays, comparable to other leading inhibitors. When selecting an IRAK4 inhibitor for research, it is crucial to consider not only its biochemical potency but also its efficacy in cellular models, as this provides a more physiologically relevant measure of its potential. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of immunology and drug discovery to design and interpret their experiments effectively.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Paper: Kme-0584, a Highly Potent IRAK1/IRAK4/panFLT3 Inhibitor, Is a Promising Clinical Candidate for Hypomethylating Agent Plus Venetoclax Resistant AML/MDS Patients [ash.confex.com]
- 6. targetedonc.com [targetedonc.com]
- 7. KME-0584: A Novel IRAK1/IRAK4/panFLT3 Inhibitor for Relapsed/Refractory AML/MDS with Resistance to Hypomethylating Agents and Venetoclax [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of IRAK4 Inhibitors: Irak4-IN-9 and HS-243
In the landscape of therapeutic drug discovery, particularly for inflammatory diseases, autoimmune disorders, and certain cancers, the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical target.[1][2] IRAK4 is a serine/threonine kinase that plays a pivotal role in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are integral to the innate immune response.[1][2] Its activation triggers a signaling cascade leading to the activation of transcription factors like NF-κB and IRF5, and subsequent production of pro-inflammatory cytokines.[3][4] Consequently, the development of potent and selective IRAK4 inhibitors is of significant interest. This guide provides a comparative overview of two such inhibitors, Irak4-IN-9 and HS-243, summarizing their biochemical and cellular activities based on available data.
Biochemical Potency and Selectivity
A primary measure of a drug's efficacy is its biochemical potency, often expressed as the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half.
| Compound | Target | IC50 (nM) | Notes |
| This compound | IRAK4 | 1.5[5] | Potent inhibitor of IRAK4. |
| HS-243 | IRAK4 | 20[6][7] | Highly selective for IRAK-1/4. |
| IRAK1 | 24[6][7] | Also potent against IRAK1. | |
| TAK1 | >500[6] | Minimal activity against TAK1, indicating high selectivity. |
This compound demonstrates high potency against IRAK4 with an IC50 of 1.5 nM.[5] This indicates a strong potential for inhibiting the kinase activity of IRAK4.
HS-243 , on the other hand, is a potent inhibitor of both IRAK4 and IRAK1, with IC50 values of 20 nM and 24 nM, respectively.[6][7] A key feature of HS-243 is its exquisite selectivity. In a broad kinase screen, it showed minimal activity against Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a downstream kinase in the same pathway, with an IC50 greater than 500 nM.[6] This selectivity is crucial as it minimizes off-target effects and helps to delineate the specific roles of IRAK1/4 in signaling pathways.[7]
Cellular Activity and In Vivo Efficacy
While biochemical assays provide a measure of direct target engagement, cellular assays and in vivo studies are essential to understand a compound's performance in a more complex biological context.
Limited specific cellular or in vivo data for a direct comparison between this compound and HS-243 is publicly available. However, the potent biochemical activity of both compounds suggests they are valuable tools for studying IRAK4-mediated signaling and have the potential for therapeutic development. For instance, HS-243 has been shown to potently reduce the pro-inflammatory response in human rheumatoid arthritis fibroblast-like synoviocytes and THP-1 human macrophages challenged with lipopolysaccharide (LPS).[6]
Experimental Protocols
The characterization of IRAK4 inhibitors typically involves a series of standardized biochemical and cellular assays.
Biochemical Kinase Assay (General Protocol):
Biochemical assays are fundamental to determining the direct inhibitory effect of a compound on its target kinase.[8]
-
Objective: To measure the IC50 value of an inhibitor against IRAK4.
-
Materials: Recombinant human IRAK4 enzyme, a suitable substrate (e.g., a peptide or protein like Myelin Basic Protein), ATP, assay buffer, and the test inhibitor.
-
Procedure:
-
The inhibitor is serially diluted to a range of concentrations.
-
IRAK4 enzyme is incubated with the inhibitor for a predetermined period.
-
The kinase reaction is initiated by adding the substrate and ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of product (phosphorylated substrate) or the remaining ATP is quantified.
-
-
Detection: Various methods can be used for detection, including:
-
Radiometric assays: Using radioactively labeled ATP (³²P-ATP or ³³P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Employing fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or other fluorescence intensity-based readouts.[9] These assays often use modified substrates or antibodies that recognize the phosphorylated product.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assays (General Protocol):
Cell-based assays are crucial for assessing the inhibitor's activity within a living cell, where factors like cell permeability and interaction with other cellular components come into play.
-
Objective: To determine the effect of the inhibitor on IRAK4-mediated signaling in a cellular context.
-
Cell Lines: Human cell lines that are responsive to TLR or IL-1R stimulation, such as THP-1 monocytes or rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), are commonly used.[6]
-
Procedure:
-
Cells are pre-incubated with various concentrations of the inhibitor.
-
The signaling pathway is activated by stimulating the cells with a TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8) or an IL-1 family cytokine.
-
After a specific incubation period, cell lysates or supernatants are collected.
-
-
Endpoint Measurement: The inhibitory effect is measured by quantifying the levels of downstream signaling molecules or secreted cytokines using methods such as:
-
ELISA (Enzyme-Linked Immunosorbent Assay): To measure the concentration of secreted pro-inflammatory cytokines like TNF-α, IL-6, or IL-8.
-
Western Blotting: To detect the phosphorylation status of downstream proteins in the signaling cascade (e.g., IKKβ, p38).[3]
-
Reporter Gene Assays: Using cells that have a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams are provided.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly selective inhibitor of interleukin-1 receptor-associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical Assays | Evotec [evotec.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
Validating IRAK4 Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of Irak4-IN-9 and other inhibitors in live cells. We present experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate assays for their drug discovery and development programs.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a signaling hub known as the Myddosome.[4][5][6] IRAK4's kinase activity is essential for the subsequent activation and phosphorylation of IRAK1, which in turn activates downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.[1][6][7][8] Given its pivotal role in inflammation, IRAK4 has emerged as a promising therapeutic target for a range of autoimmune diseases, inflammatory disorders, and cancers.[3][9][10]
Validating that a small molecule inhibitor like this compound directly binds to and inhibits IRAK4 within a cellular context is a critical step in drug development. This guide explores and compares three widely used methods for this purpose:
-
NanoBRET™ Target Engagement Assay: A direct measure of compound binding to a target protein in live cells.
-
Western Blotting: An indirect method to assess the functional consequences of target inhibition by measuring the phosphorylation status of downstream signaling proteins.
-
Luminex Multiplex Assay: A high-throughput method to quantify the secretion of multiple cytokines, providing a functional readout of pathway inhibition.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway.
Comparison of Target Engagement Validation Methods
The table below summarizes the key features of the three validation methods discussed in this guide.
| Feature | NanoBRET™ Target Engagement Assay | Western Blotting | Luminex Multiplex Assay |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding.[11] | Immunodetection of specific proteins to measure changes in protein levels or post-translational modifications. | Bead-based immunoassay to quantify multiple analytes simultaneously.[12][13] |
| Readout | Direct measure of intracellular target occupancy and affinity (IC50).[14][15] | Semi-quantitative measure of downstream pathway modulation (e.g., p-IRAK1, p-IκB). | Quantitative measure of secreted cytokines (e.g., TNF-α, IL-6, IL-1β).[3] |
| Throughput | High (384-well format compatible).[14] | Low to medium. | High (96-well format).[12] |
| Sensitivity | High.[13] | Moderate. | High.[13] |
| Live Cells | Yes.[11] | No (requires cell lysis). | Yes (measures secreted proteins from live cell cultures). |
| Advantages | - Direct evidence of target binding- Quantitative affinity determination- Real-time measurements possible.[11] | - Widely accessible technology- Can assess multiple downstream effectors. | - High-throughput cytokine profiling- Small sample volume required- Highly quantitative.[12][13] |
| Disadvantages | - Requires genetic modification of cells (NanoLuc fusion protein)- Requires specific fluorescent tracer. | - Indirect measure of target engagement- Semi-quantitative- Labor-intensive. | - Indirect measure of target engagement- Can be expensive. |
Experimental Protocols and Data
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the interaction between a NanoLuc® luciferase-tagged protein of interest (e.g., IRAK4) and a cell-permeable fluorescent tracer that binds to the same protein.[16][17] When the tracer is bound to the NanoLuc®-IRAK4 fusion protein, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound, such as this compound, will compete with the tracer for binding to IRAK4, leading to a dose-dependent decrease in the BRET signal.[16]
A detailed protocol for the IRAK4 NanoBRET™ Target Engagement Assay can be found in the manufacturer's technical manual.[18] A summary of the key steps is as follows:[14][15]
-
Cell Transfection: HEK293 cells are transiently transfected with an IRAK4-NanoLuc® fusion vector.
-
Cell Seeding: Transfected cells are seeded into a 384-well plate.
-
Tracer and Compound Addition: The NanoBRET™ tracer is added to the cells, followed by the addition of the test compound (e.g., this compound) in a serial dilution.
-
Incubation: The plate is incubated for 1 hour to allow for compound binding to reach equilibrium.
-
Signal Measurement: The NanoBRET™ signal is measured using a luminometer equipped for BRET measurements.
-
Data Analysis: The data is analyzed to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the tracer binding.
| Compound | Target | Cell Line | Assay Format | IC50 (nM) |
| CTx-0294885 | IRAK4 | HEK293 | NanoBRET™ | 14.89[14] |
| Hypothetical this compound | IRAK4 | HEK293 | NanoBRET™ | Expected in low nM range |
Western Blotting for Downstream Pathway Modulation
Western blotting can be used to indirectly assess the engagement of this compound with its target by measuring the phosphorylation status of downstream signaling proteins in the IRAK4 pathway. Inhibition of IRAK4 kinase activity should lead to a decrease in the phosphorylation of its direct substrate, IRAK1, and subsequently, downstream components like IKKβ and IκBα.[5][8]
-
Cell Culture and Treatment: Culture appropriate cells (e.g., THP-1 human monocytic cells) and treat with varying concentrations of this compound for a specified time.
-
Stimulation: Stimulate the cells with a TLR agonist, such as R848 (for TLR7/8) or LPS (for TLR4), to activate the IRAK4 pathway.
-
Cell Lysis: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
| Treatment | p-IRAK4 (Thr345/Ser346) | Total IRAK4 | p-IκBα (Ser32) | Total IκBα |
| Vehicle (unstimulated) | - | +++ | - | +++ |
| Vehicle + R848 | +++ | +++ | +++ | + |
| This compound (1 µM) + R848 | + | +++ | + | ++ |
| Hypothetical Data |
Luminex Multiplex Assay for Cytokine Profiling
A functional consequence of IRAK4 inhibition is the reduced production and secretion of pro-inflammatory cytokines.[3] The Luminex multiplex assay allows for the simultaneous quantification of multiple cytokines from a small volume of cell culture supernatant, providing a high-throughput method to assess the efficacy of IRAK4 inhibitors.[12][13]
Detailed protocols are provided with commercially available Luminex assay kits.[12] The general steps are:
-
Cell Culture and Treatment: Culture primary cells, such as human peripheral blood mononuclear cells (PBMCs), or a relevant cell line. Treat the cells with a dilution series of this compound.
-
Stimulation: Stimulate the cells with an appropriate TLR agonist.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for cytokine production and secretion.
-
Sample Collection: Collect the cell culture supernatant.
-
Luminex Assay:
-
Add the supernatant to a 96-well plate containing antibody-coupled magnetic beads specific for different cytokines.
-
Incubate to allow cytokines to bind to the beads.
-
Add a biotinylated detection antibody cocktail.
-
Add streptavidin-phycoerythrin (PE) to bind to the detection antibodies.
-
-
Data Acquisition and Analysis: Read the plate on a Luminex instrument and analyze the data using the instrument's software to determine the concentration of each cytokine.
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle (unstimulated) | < 10 | < 10 | < 5 |
| Vehicle + LPS | 2500 | 1800 | 500 |
| This compound (100 nM) + LPS | 500 | 300 | 100 |
| This compound (1 µM) + LPS | < 50 | < 50 | < 20 |
| Hypothetical Data |
Alternative Approaches: PROTACs
An emerging alternative to small molecule inhibitors is the use of Proteolysis Targeting Chimeras (PROTACs). IRAK4-targeting PROTACs have been developed to induce the degradation of the IRAK4 protein, thereby eliminating both its kinase and scaffolding functions.[5][6][20][21] This approach can offer a more profound and sustained inhibition of the signaling pathway compared to traditional kinase inhibitors.[5][21] The validation of target engagement for PROTACs would involve demonstrating the degradation of IRAK4 protein, typically by Western blotting, in a time- and concentration-dependent manner.[5][20]
Conclusion
Validating the target engagement of IRAK4 inhibitors like this compound in live cells is crucial for advancing drug discovery programs. The choice of method depends on the specific research question, available resources, and desired throughput. The NanoBRET™ assay provides a direct and quantitative measure of intracellular target binding, making it a powerful tool for confirming target engagement and determining compound affinity. Western blotting offers a widely accessible method to assess the functional consequences of IRAK4 inhibition on downstream signaling events. The Luminex multiplex assay provides a high-throughput, quantitative readout of the ultimate physiological outcome of pathway inhibition – the suppression of pro-inflammatory cytokine production. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive and robust validation of IRAK4 target engagement in a cellular context.
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 12. Human Cytokine Luminex® Performance Assay 15-plex Fixed Panel (LKTM011B): R&D Systems [rndsystems.com]
- 13. precisionformedicine.com [precisionformedicine.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. carnabio.com [carnabio.com]
- 16. IRAK4-NanoLuc® Fusion Vector [promega.com]
- 17. protocols.io [protocols.io]
- 18. promega.com [promega.com]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinase Selectivity Profile of HS-243: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor HS-243, with a focus on its selectivity for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) over Transforming Growth Factor-β-Activated Kinase 1 (TAK1). The following sections present quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Executive Summary
HS-243 is a potent and highly selective inhibitor of IRAK4 and the closely related IRAK1.[1][2][3] In the context of inflammatory signaling, both IRAK4 and TAK1 are crucial kinases. However, their distinct roles in the signaling cascade make selective inhibition a key goal for therapeutic development. Experimental data demonstrates that HS-243 exhibits exquisite selectivity for IRAK4 over TAK1, making it a valuable tool for dissecting their individual contributions to inflammatory responses and a promising candidate for targeted therapies.
Data Presentation: Inhibitor Potency (IC50)
The inhibitory activity of HS-243 against IRAK4, IRAK1, and TAK1 has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. A lower IC50 value indicates greater potency.
| Kinase Target | HS-243 IC50 (nM) | Reference |
| IRAK4 | 20 | [1][3] |
| IRAK1 | 24 | [1][3] |
| TAK1 | 500 | [1][3] |
Note: The IC50 for TAK1 is also reported as 0.5 µM.[1][3]
Signaling Pathway
IRAK4 and TAK1 are key components of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. IRAK4 functions upstream of TAK1. Upon receptor activation, IRAK4 is recruited to the receptor complex and becomes activated. Activated IRAK4 then phosphorylates and activates IRAK1, leading to the recruitment and activation of TRAF6, which in turn activates the TAK1 complex. Activated TAK1 then initiates downstream signaling cascades, including the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines.
Caption: Simplified IRAK4 and TAK1 signaling pathway.
Experimental Protocols
The determination of IC50 values for kinase inhibitors is typically performed using in vitro biochemical assays. While the specific protocol used for generating the HS-243 data cited is not publicly detailed, a representative protocol for a common method, the ADP-Glo™ Kinase Assay, is provided below. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Representative Kinase Inhibition Assay Protocol (ADP-Glo™)
Objective: To determine the IC50 value of a test compound (e.g., HS-243) against a specific kinase (e.g., IRAK4 or TAK1).
Materials:
-
Recombinant human IRAK4 or TAK1 enzyme
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (HS-243) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound (HS-243) in DMSO.
-
Further dilute the compound in kinase assay buffer to the desired final concentrations. A typical assay includes a DMSO-only control (vehicle).
-
-
Kinase Reaction:
-
Add the diluted test compound or vehicle to the wells of the 384-well plate.
-
Add the kinase enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly selective inhibitor of interleukin-1 receptor-associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating IRAK4 Inhibition: A Comparative Guide to Utilizing IRAK4 Kinase-Dead Knock-in Mice for Evaluating Irak4-IN-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the efficacy and specificity of IRAK4 inhibitors, with a focus on utilizing IRAK4 kinase-dead (KD) knock-in mice to substantiate the effects of the potent inhibitor, Irak4-IN-9. We will explore the foundational role of IRAK4 in inflammatory signaling, the unique advantages of the kinase-dead mouse model, and how it serves as a critical tool to distinguish kinase inhibition from off-target or scaffolding-related effects. Furthermore, we will compare this validation strategy with alternative approaches, such as the use of IRAK4 degraders.
The Central Role of IRAK4 in Innate Immunity
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator of innate immune signaling.[1] Positioned at the apex of the Myddosome signaling complex, IRAK4 is indispensable for signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2] Upon receptor activation, IRAK4's kinase activity is essential for the phosphorylation and activation of downstream targets, including IRAK1, which in turn leads to the activation of critical transcription factors like NF-κB and AP-1.[2][3] This signaling cascade culminates in the production of pro-inflammatory cytokines and chemokines, driving the inflammatory response.[4][5]
Given its pivotal role, IRAK4 has emerged as a prime therapeutic target for a multitude of inflammatory and autoimmune diseases.[6] However, beyond its catalytic function, IRAK4 also possesses a crucial scaffolding function, which is essential for the assembly of the Myddosome complex.[7][8] This dual functionality necessitates rigorous validation of any targeted inhibitor to ensure its effects are directly attributable to the inhibition of kinase activity.
The Power of IRAK4 Kinase-Dead Knock-in Mice
To dissect the kinase-dependent functions of IRAK4, researchers have generated IRAK4 kinase-dead (KD) knock-in mice. In this model, the endogenous IRAK4 gene is replaced with a mutant version that encodes a catalytically inactive protein, typically through mutations in the ATP-binding pocket.[4] Crucially, the IRAK4 protein is still expressed, preserving its scaffolding function.
Studies using these mice have unequivocally demonstrated that IRAK4 kinase activity is paramount for TLR and IL-1R-mediated inflammatory responses.[4][5][9] Macrophages and other immune cells derived from IRAK4 KD mice are severely impaired in their ability to produce inflammatory cytokines like TNF-α, IL-6, and IL-12 upon stimulation with various TLR ligands.[4][5][9] Furthermore, these mice are resistant to LPS-induced septic shock, a condition driven by a massive cytokine storm.[5] This robust phenotype makes IRAK4 KD mice an ideal negative control for validating the on-target effects of an IRAK4 kinase inhibitor.
Validating this compound using IRAK4 KD Mice: An Experimental Framework
This compound is a potent and selective inhibitor of IRAK4 kinase activity. The definitive validation of its mechanism of action involves a comparative study using wild-type (WT) and IRAK4 KD mice. The expected outcomes of such a study are outlined below.
Experimental Workflow
Expected Quantitative Outcomes
The following tables summarize the anticipated results from key validation experiments.
Table 1: In Vitro Cytokine Production in Bone Marrow-Derived Macrophages (BMDMs)
| Treatment Group | WT BMDMs (Cytokine Level) | IRAK4 KD BMDMs (Cytokine Level) | Rationale |
| Vehicle + LPS | High | Very Low / Undetectable | IRAK4 kinase activity is essential for LPS-induced cytokine production.[4][5] |
| This compound + LPS | Very Low / Undetectable | Very Low / Undetectable | This compound is expected to block IRAK4 kinase activity in WT cells, mimicking the KD phenotype. No further reduction is expected in KD cells as the target is already inactive. |
Table 2: In Vivo Inflammatory Response to LPS Challenge
| Treatment Group | WT Mice (Serum TNF-α) | IRAK4 KD Mice (Serum TNF-α) | Rationale |
| Vehicle + LPS | High | Very Low / Undetectable | IRAK4 KD mice are resistant to LPS-induced systemic inflammation.[5] |
| This compound + LPS | Very Low / Undetectable | Very Low / Undetectable | This compound is expected to protect WT mice from LPS challenge by inhibiting IRAK4 kinase activity. No significant effect is anticipated in KD mice. |
Comparison with Alternative IRAK4-Targeting Strategies
While kinase inhibitors like this compound are a primary therapeutic strategy, other modalities targeting IRAK4 are also in development. A prominent alternative is the use of Proteolysis Targeting Chimeras (PROTACs), such as KT-474, which induce the degradation of the IRAK4 protein.
IRAK4 Kinase Inhibitors vs. IRAK4 Degraders
The key distinction between these two approaches lies in their impact on both the kinase and scaffolding functions of IRAK4.
Table 3: Comparison of IRAK4 Kinase Inhibitors and Degraders
| Feature | This compound (Kinase Inhibitor) | KT-474 (PROTAC Degrader) |
| Mechanism | Competitively binds to the ATP-binding site, blocking catalytic activity. | Induces ubiquitination and proteasomal degradation of the entire IRAK4 protein.[7] |
| Effect on IRAK4 | Inhibits kinase function; scaffolding function remains intact. | Eliminates both kinase and scaffolding functions.[7][10] |
| Potential Advantages | High specificity for the kinase domain. | May overcome resistance mechanisms related to scaffolding; potentially more profound and durable pathway inhibition.[11][12] |
| Validation in KD Mice | Expected to have no effect, confirming kinase-specific action. | Would still be expected to show an effect if the scaffolding function of the kinase-dead protein plays a residual role in certain contexts. |
Recent studies suggest that for some TLR signaling pathways, particularly TLR4, the scaffolding function of IRAK4 may play a more significant role than its kinase activity in certain downstream events like NF-κB activation.[7][13] In such cases, an IRAK4 degrader might offer a therapeutic advantage over a kinase inhibitor.[7][11][12]
Experimental Protocols
Generation and Genotyping of IRAK4 Kinase-Dead Mice
IRAK4 KD mice are generated by homologous recombination in embryonic stem cells, introducing point mutations into the ATP-binding domain of the Irak4 gene (e.g., K213A/K214A).[14] Mice should be backcrossed onto a C57BL/6 background for at least ten generations. Genotyping is performed by PCR analysis of genomic DNA isolated from tail biopsies using primers that can distinguish between the wild-type and mutated alleles.
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
-
Euthanize mice and isolate femurs and tibias.
-
Flush bone marrow with sterile PBS.
-
Culture bone marrow cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.
-
On day 7, detach BMDMs and re-plate for experiments.
In Vitro Cytokine Measurement
-
Plate BMDMs in 96-well plates at a density of 1 x 105 cells/well.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate cells with an appropriate TLR ligand (e.g., 100 ng/mL LPS for TLR4, 1 µg/mL R848 for TLR7/8) for 6-24 hours.
-
Collect supernatant and measure cytokine concentrations (e.g., TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.
NF-κB Activation Assay (Western Blot)
-
Plate BMDMs in 6-well plates.
-
Pre-treat with this compound or vehicle for 1 hour.
-
Stimulate with TLR ligand for 15-30 minutes.
-
Lyse cells and prepare cytoplasmic and nuclear extracts.
-
Perform Western blot analysis on cytoplasmic extracts for phosphorylated and total IκBα, and on nuclear extracts for the p65 subunit of NF-κB.
In Vivo LPS Challenge
-
Administer this compound or vehicle control to WT and IRAK4 KD mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a specified pre-treatment time (e.g., 1 hour), challenge mice with a sublethal dose of LPS (e.g., 10 mg/kg, i.p.).
-
Collect blood samples at various time points (e.g., 1, 3, 6 hours) via retro-orbital bleeding.
-
Measure serum cytokine levels using ELISA.
-
For survival studies, use a lethal dose of LPS and monitor mice for up to 72 hours.
Conclusion
The use of IRAK4 kinase-dead knock-in mice provides an unparalleled in vivo and in vitro system for the definitive validation of IRAK4 kinase inhibitors like this compound. By demonstrating a lack of effect in these mice, researchers can unequivocally attribute the pharmacological activity of the compound to the specific inhibition of IRAK4's catalytic function. This guide provides a framework for designing and interpreting such validation studies and highlights the importance of considering alternative therapeutic strategies, such as protein degradation, which may offer advantages in contexts where the scaffolding function of IRAK4 is also pathogenic. Rigorous preclinical validation using these sophisticated genetic models is crucial for the successful clinical development of novel IRAK4-targeted therapies.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK-4--a shared NF-kappaB activator in innate and acquired immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solving the IRAK-4 enigma: application of kinase-dead knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kymeratx.com [kymeratx.com]
- 9. IRAK-4 kinase activity is required for IRAK-4-dependent innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]
- 12. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 13. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Cross-Validation of IRAK4 Inhibition: A Comparative Guide to Irak4-IN-9 and Genetic Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances between chemical inhibition and genetic knockdown of a therapeutic target is paramount. This guide provides an objective comparison of the effects of using Irak4-IN-9, a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), versus genetic knockdown of the IRAK4 gene. This comparison is crucial for validating experimental findings and understanding the full spectrum of a target's function.
IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, playing a key role in the innate immune response.[1][2] Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling therapeutic target.[2][3] Both chemical inhibitors, such as this compound, and genetic methods, like siRNA or CRISPR-Cas9, are employed to probe IRAK4 function. However, the outcomes of these two approaches can differ, primarily due to the multifaceted nature of IRAK4, which possesses both kinase and scaffolding functions.[2][4][5]
Distinguishing Kinase Inhibition from Genetic Ablation
A key consideration when comparing this compound and genetic knockdown is the specific aspect of IRAK4 function that is being targeted.
-
This compound and other small molecule inhibitors are typically ATP-competitive, meaning they block the kinase activity of the IRAK4 protein.[3] This prevents the phosphorylation of downstream substrates. However, the IRAK4 protein itself, albeit catalytically inactive, may still be present in the cell and capable of participating in protein-protein interactions through its scaffolding function.[4][5]
-
Genetic knockdown (siRNA, shRNA) or knockout (CRISPR-Cas9) results in the depletion of the entire IRAK4 protein. This approach ablates both the kinase and scaffolding functions of IRAK4. Consequently, the observed phenotype can be more profound than with a kinase inhibitor alone, as all functions of the protein are eliminated.
This distinction is not merely academic. Studies have shown that in certain cellular contexts, the scaffolding function of IRAK4 is essential for signaling, and kinase inhibition alone is not sufficient to block downstream effects such as cytokine production.[1] For instance, a kinase-inactive mutant of IRAK4 has been shown to rescue IL-1β-induced cytokine gene expression in IRAK4-depleted cells, highlighting the importance of its non-catalytic role.[1]
Comparative Data Summary
The following tables summarize the expected differential effects of this compound (as a representative potent IRAK4 kinase inhibitor) and IRAK4 genetic knockdown on key signaling events and downstream inflammatory responses.
| Parameter | This compound (Kinase Inhibition) | IRAK4 Genetic Knockdown (siRNA/CRISPR) | Rationale |
| IRAK4 Protein Level | Unchanged | Significantly Reduced/Abolished | Inhibitor targets activity, not protein expression. |
| IRAK4 Kinase Activity | Inhibited | Abolished | Direct target of the inhibitor; protein is absent in knockdown. |
| Downstream Phosphorylation (e.g., p-MAPK, p-IKK) | Reduced/Inhibited | Significantly Reduced/Abolished | Dependent on IRAK4 kinase activity. |
| NF-κB Activation | May be partially inhibited or unaffected in some contexts | More complete inhibition expected | IRAK4 scaffolding can contribute to NF-κB activation. |
| Cytokine Production (e.g., IL-6, TNF-α) | Inhibition can be context- and cell-type dependent | Generally more robust and complete inhibition | Both kinase and scaffolding functions contribute to cytokine production.[1][4][5] |
Table 1: Comparison of Expected Outcomes for IRAK4 Kinase Inhibition vs. Genetic Knockdown.
Visualizing the Pathways and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the IRAK4 signaling pathway and the experimental workflow for cross-validation.
Caption: IRAK4 Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Cross-Validation.
Detailed Experimental Protocols
For robust and reproducible results, the following experimental protocols are recommended.
IRAK4 Genetic Knockdown using siRNA
Objective: To transiently reduce the expression of IRAK4 protein.
Materials:
-
Target cells (e.g., human monocytes or macrophages)
-
IRAK4-specific siRNA and non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar
-
Opti-MEM™ I Reduced Serum Medium
-
Culture medium
Protocol:
-
Cell Seeding: Seed cells to be 50-70% confluent at the time of transfection.
-
siRNA Preparation: Dilute IRAK4 siRNA and control siRNA in Opti-MEM™ to the desired final concentration (typically 10-50 nM).
-
Transfection Reagent Preparation: Dilute Lipofectamine™ RNAiMAX in Opti-MEM™ according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for gene silencing.
-
Validation: Assess IRAK4 knockdown efficiency by Western blot or qPCR before proceeding with downstream functional assays.
Western Blot for Phosphorylated Proteins
Objective: To detect the phosphorylation status of IRAK4 and downstream signaling proteins.
Materials:
-
Cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRAK4, anti-total-IRAK4, anti-phospho-p38, etc.)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cytokine Quantification by ELISA
Objective: To measure the concentration of secreted inflammatory cytokines (e.g., IL-6, TNF-α) in cell culture supernatants.
Materials:
-
Cell culture supernatants
-
ELISA kit for the specific cytokine of interest (e.g., Human IL-6 ELISA Kit)
-
Microplate reader
Protocol:
-
Plate Preparation: Prepare the antibody-coated microplate as per the kit instructions.
-
Standard and Sample Addition: Add standards and samples to the appropriate wells.
-
Incubation: Incubate the plate as recommended in the kit protocol (typically 1-2 hours at room temperature).
-
Washing: Wash the plate multiple times to remove unbound substances.
-
Detection Antibody Addition: Add the detection antibody and incubate.
-
Washing: Repeat the washing step.
-
Enzyme and Substrate Addition: Add the streptavidin-HRP and then the substrate solution to develop the color.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Calculate the cytokine concentrations in the samples based on the standard curve.[2][6][7]
Conclusion: An Integrated Approach to Target Validation
Cross-validation of small molecule inhibitor data with genetic knockdown is a critical step in drug discovery and basic research. In the case of IRAK4, this comparison reveals the distinct roles of its kinase and scaffolding functions. While this compound is a valuable tool for dissecting the consequences of inhibiting IRAK4's enzymatic activity, genetic knockdown provides a more complete picture of the protein's overall contribution to cellular signaling.
For a comprehensive understanding, researchers should consider employing both methodologies. Discrepancies between the outcomes of inhibitor treatment and genetic knockdown should not be viewed as contradictory but rather as opportunities to uncover more profound biological insights into the multifaceted roles of IRAK4. Furthermore, the development of technologies like PROTACs, which induce protein degradation, offers a pharmacological approach that more closely mimics the effects of genetic knockout and can be a valuable tool in this comparative framework.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 4.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]
- 3. e-century.us [e-century.us]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human IL-6 ELISA Kit (ab178013) | Abcam [abcam.com]
Overcoming Immunomodulator Resistance: A Comparative Analysis of IRAK4 Inhibition by Irak4-IN-9 and Other Modalities
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to immunomodulatory drugs presents a significant challenge in the treatment of various malignancies and inflammatory diseases. In this context, targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical node in the innate immune signaling pathway, has emerged as a promising strategy. This guide provides a comparative analysis of the efficacy of the potent IRAK4 inhibitor, Irak4-IN-9, and other IRAK4-targeting agents in preclinical models of resistance to established immunomodulators, such as the BTK inhibitor ibrutinib.
Introduction to IRAK4 and Its Role in Drug Resistance
IRAK4 is a serine/threonine kinase that plays a central role in the signal transduction cascade downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.[2] Activated IRAK4 then initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB, a key regulator of inflammatory responses, cell survival, and proliferation.[1][2]
In several hematological malignancies, aberrant activation of the B-cell receptor (BCR) signaling pathway is a key driver of tumor growth. Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, has been a highly effective therapy by blocking this pathway. However, acquired resistance to ibrutinib is a growing clinical problem.[3][4] One of the mechanisms of resistance involves the upregulation of alternative survival pathways, including the TLR/MYD88/IRAK4/NF-κB axis, which can bypass the block in BCR signaling.[5] This makes IRAK4 an attractive target to overcome ibrutinib resistance.
This compound is a highly potent small molecule inhibitor of IRAK4 with a reported IC50 of 1.5 nM.[6] While preclinical studies with this specific compound in immunomodulator-resistant models are not yet widely published, data from other potent IRAK4 inhibitors, such as emavusertib (CA-4948), provide strong evidence for the potential of this drug class in overcoming resistance.
Comparative Efficacy of IRAK4 Inhibition in Ibrutinib-Resistant Cells
The following tables summarize the preclinical data for the IRAK4 inhibitor emavusertib (CA-4948) in marginal zone lymphoma (MZL) cell lines with acquired resistance to the BTK inhibitor ibrutinib and the PI3K inhibitor idelalisib. This data serves as a surrogate to illustrate the potential efficacy of potent IRAK4 inhibitors like this compound.
| Cell Line | Drug | IC50 (µM) in Parental (Sensitive) Cells | IC50 (µM) in Ibrutinib-Resistant Cells | Fold Resistance |
| VL51 | Ibrutinib | 0.02 µM | >10 µM | >500 |
| Emavusertib (CA-4948) | 0.2 µM | 0.3 µM | 1.5 | |
| Karpas1718 | Ibrutinib | 0.01 µM | Not Applicable | Not Applicable |
| Emavusertib (CA-4948) | 0.1 µM | Not Applicable | Not Applicable |
Table 1: Single-Agent Activity of Emavusertib in Ibrutinib-Sensitive and -Resistant MZL Cell Lines. Data extracted from Guidetti et al., 2023.[2] The data clearly shows that while the VL51 cell line developed high-level resistance to ibrutinib, it remained sensitive to the IRAK4 inhibitor emavusertib.
| Cell Line Combination | Synergy Score (Chou-Talalay Combination Index) | Synergy Interpretation |
| VL51 Ibrutinib-Resistant + Emavusertib + Ibrutinib | < 1 | Synergistic |
| Karpas1718 Parental + Emavusertib + Ibrutinib | < 1 | Synergistic |
| VL51 Idelalisib-Resistant + Emavusertib + Idelalisib | < 1 | Synergistic |
Table 2: Synergistic Effects of Emavusertib in Combination with BTK or PI3K Inhibitors in MZL Cell Lines. Data extracted from Guidetti et al., 2023.[2] The combination of emavusertib with ibrutinib or idelalisib demonstrated synergy in both parental and resistant cell lines, suggesting that IRAK4 inhibition can re-sensitize resistant cells to the original therapy.
IRAK4 Degraders: A Potentially Superior Approach
An alternative strategy to inhibiting IRAK4's kinase activity is to induce its degradation using Proteolysis Targeting Chimeras (PROTACs). IRAK4 degraders, such as KT-413, are heterobifunctional molecules that link an IRAK4-binding moiety to an E3 ligase-recruiting moiety, leading to the ubiquitination and subsequent proteasomal degradation of the IRAK4 protein.[7] This approach has the potential to be more effective than small molecule inhibitors because it eliminates both the kinase and the scaffolding functions of IRAK4, the latter of which can also contribute to signaling.[7] Preclinical studies have shown that IRAK4 degraders can induce profound and sustained inhibition of the TLR/IL-1R signaling pathway.[7]
| Therapeutic Modality | Mechanism of Action | Potential Advantages |
| This compound (Inhibitor) | Competitive inhibition of the IRAK4 kinase domain. | High potency and selectivity. |
| IRAK4 Degraders (e.g., KT-413) | Induces proteasomal degradation of the entire IRAK4 protein. | Eliminates both kinase and scaffolding functions; potentially more durable effect and may overcome resistance mechanisms related to the scaffold function. |
Table 3: Comparison of IRAK4 Inhibitors and Degraders.
Experimental Protocols
Generation of Ibrutinib-Resistant Cell Lines
Ibrutinib-resistant marginal zone lymphoma (MZL) cell lines (e.g., VL51-Ibrutinib-R) were generated by culturing the parental VL51 cell line in the presence of gradually increasing concentrations of ibrutinib over a period of 6-9 months.[8] The starting concentration of ibrutinib was typically the IC20 value for the parental cells. The concentration was doubled every 2-3 weeks as the cells adapted and resumed normal proliferation. The final resistant cell line was able to proliferate in the presence of a high concentration of ibrutinib (e.g., >10 µM). Resistance was periodically confirmed by comparing the IC50 of the resistant subline to the parental line using a cell viability assay.
Cell Viability Assay (MTT Assay)
-
Parental and resistant lymphoma cells were seeded in 96-well plates at a density of 2 x 10^4 cells/well.
-
Cells were treated with serial dilutions of this compound, emavusertib, ibrutinib, or a combination of the drugs for 72 hours.
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals were dissolved by adding 100 µL of DMSO to each well.
-
The absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope in GraphPad Prism).
Synergy Analysis
The synergistic effects of drug combinations were evaluated using the Chou-Talalay method, which calculates a Combination Index (CI).[9] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. Synergy can also be assessed using the MuSyc algorithm, which evaluates changes in potency and efficacy of the drug combination.[9]
Signaling Pathways and Mechanisms of Action
Conclusion
The preclinical data strongly suggest that potent IRAK4 inhibitors, a class to which this compound belongs, represent a viable strategy for overcoming acquired resistance to other immunomodulators, particularly BTK inhibitors like ibrutinib. By targeting a key parallel survival pathway, IRAK4 inhibition can re-sensitize resistant cancer cells and exhibits synergistic activity when used in combination with the original therapeutic agent. Furthermore, the development of IRAK4 degraders may offer an even more comprehensive and durable therapeutic effect. These findings provide a strong rationale for the continued investigation and clinical development of IRAK4-targeting agents for patients with relapsed or refractory diseases.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of KT-413, a Targeted Protein Degrader of IRAK4 and IMiD Substrates Targeting MYD88 Mutant Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. curis.com [curis.com]
A Comparative Analysis of IRAK4-IN-9 and First-Generation IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, IRAK4-IN-9, against a panel of first-generation IRAK4 inhibitors. The document is intended to serve as a valuable resource for researchers and drug development professionals by presenting a comprehensive overview of their biochemical and cellular activities, selectivity, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.
Introduction to IRAK4 Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune signaling pathways.[1] It acts as a critical upstream kinase in the signaling cascade initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 phosphorylates IRAK1, leading to the activation of downstream signaling pathways, including NF-κB and MAPK, which in turn drive the production of pro-inflammatory cytokines. Given its central role in inflammation, IRAK4 has emerged as a key therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers. First-generation IRAK4 inhibitors have shown promise, and newer compounds like this compound are being developed to improve upon their potency, selectivity, and pharmacokinetic properties.
Biochemical and Cellular Potency
The in vitro potency of IRAK4 inhibitors is a key determinant of their potential therapeutic efficacy. This is typically assessed through biochemical assays that measure the direct inhibition of IRAK4 kinase activity and cellular assays that evaluate the inhibitor's ability to block IRAK4-mediated signaling pathways in a cellular context.
| Inhibitor | Biochemical Potency (IC50/Ki, nM) | Cellular Potency (IC50, nM) | Cell Type/Assay |
| This compound | 1.5 (IC50)[2] | Not available | Not available |
| PF-06650833 | 0.2 (IC50) | 2.4 | PBMC assay[2] |
| BMS-986126 | 5.3 (IC50)[3] | 135 - 456 | Human PBMCs (TLR-induced cytokine production)[3] |
| BAY-1834845 | 3.55 (IC50)[4] | Not available | Not available |
| ND-2158 | 1.3 (Ki)[5] | Not available | Not available |
Table 1: Comparison of Biochemical and Cellular Potency. This table summarizes the reported biochemical and cellular potencies of this compound and first-generation IRAK4 inhibitors.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and enhancing its therapeutic window. A highly selective inhibitor will primarily target IRAK4, thereby reducing the likelihood of unintended side effects.
| Inhibitor | Selectivity Profile |
| This compound | Information on broad kinase selectivity is not readily available. |
| PF-06650833 | Highly selective for IRAK4. In a panel of 268 kinases, it also inhibited IRAK1, MNK2, LRRK2, CLK4, and CK1γ1 by more than 70% at 200 nM.[6] |
| BMS-986126 | Displayed >100-fold selectivity for IRAK4 over a panel of 214 kinases.[3] |
| BAY-1834845 | Described as a highly potent and selective IRAK4 inhibitor.[7] |
| ND-2158 | Highly selective for IRAK4 when tested against 334 kinases.[8] |
Table 2: Kinase Selectivity Profile. This table outlines the selectivity of the compared IRAK4 inhibitors against other kinases.
Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate determines its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its in vivo efficacy and dosing regimen.
| Inhibitor | Key Pharmacokinetic Parameters |
| This compound | Pharmacokinetic data is not publicly available. |
| PF-06650833 | In healthy subjects, the immediate-release (IR) formulation showed a Tmax of ~1 hour, while the modified-release (MR) formulation had a Tmax of ~8 hours.[1] Food delayed absorption of the IR formulation and increased total exposure.[1] The half-life for the MR formulation was reduced with food.[1] Less than 1% was recovered unchanged in urine.[1] |
| BMS-986126 | In vivo pharmacokinetic data in humans is not readily available. In mice, it demonstrated oral bioavailability.[9] |
| BAY-1834845 | In rats, it exhibited a lower clearance rate (6.68 ml/min/kg), a longer half-life (3.09 h), and 100% bioavailability.[10] |
| ND-2158 | In mice, it showed a half-life of 2.1 hours, a Cmax of 10.2 µM, an AUC of 28.5 µM*h, and 45% oral bioavailability at a 30 mg/kg dose.[8] |
Table 3: Comparison of Pharmacokinetic Properties. This table summarizes the available pharmacokinetic data for the IRAK4 inhibitors.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors and the methods used to characterize them, the following diagrams illustrate the IRAK4 signaling pathway and a general workflow for inhibitor testing.
Figure 1: IRAK4 Signaling Pathway. This diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade, leading to the production of pro-inflammatory cytokines, and the point of intervention for this compound.
Figure 2: General Experimental Workflow. This diagram outlines the typical experimental workflow for characterizing IRAK4 inhibitors, from initial biochemical screening to in vivo efficacy studies.
Experimental Protocols
Biochemical Kinase Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies IRAK4 kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human IRAK4 enzyme
-
IRAK4 substrate (e.g., Myelin Basic Protein)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[11]
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test inhibitors (e.g., this compound)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then in Kinase Assay Buffer.
-
In a 384-well plate, add the diluted inhibitor or vehicle (DMSO).
-
Add the IRAK4 enzyme and substrate/ATP mix to each well to initiate the kinase reaction.[11]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[11]
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.[11]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[11]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.
Cellular Assay (Example: TLR-induced Cytokine Production in PBMCs)
This assay measures the ability of an inhibitor to block the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) upon stimulation with a TLR ligand.
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
TLR ligand (e.g., R848 for TLR7/8)
-
Test inhibitors (e.g., this compound)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a desired density.
-
Pre-incubate the cells with serial dilutions of the test inhibitor or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with a TLR ligand (e.g., R848) to induce cytokine production.
-
Incubate the plate for a further period (e.g., 18-24 hours) at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each inhibitor concentration and determine the IC50 value.
Conclusion
This comparative guide highlights the potent biochemical activity of this compound, which is comparable to or exceeds that of several first-generation IRAK4 inhibitors. While comprehensive data on its cellular activity, selectivity, and pharmacokinetic profile are still emerging, the initial findings suggest that this compound is a promising next-generation inhibitor. Further studies are warranted to fully elucidate its therapeutic potential. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further investigate the properties of novel IRAK4 inhibitors.
References
- 1. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Irak4-IN-9
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Irak4-IN-9, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and general exposure limits for similar compounds. Note that specific occupational exposure limits for this compound have not been established; the provided values serve as a general guideline.
| Data Point | Value | Source/Compound |
| Potency (IC50) | 1.5 nM | This compound[1] |
| Occupational Exposure Limit (TWA) | 10 mg/m³ for mist | General guideline for mists[2] |
| Occupational Exposure Limit (TWA) | 3 mg/m³ for respirable mist | General guideline for mists[2] |
TWA: Time-Weighted Average for an 8-hour workday.
Personal Protective Equipment (PPE)
The handling of potent, biologically active compounds like this compound necessitates stringent adherence to PPE protocols to prevent exposure.[3] The minimum required PPE includes:
-
Gloves : Two pairs of chemotherapy-tested nitrile gloves are required.[4] Proper glove removal technique must be used to avoid skin contact.[2] Discard gloves immediately after use following laboratory regulations.
-
Eye Protection : Safety goggles with side-shields, approved under appropriate government standards, are mandatory to protect from splashes or airborne particles.[2][5]
-
Lab Coat/Gown : A disposable, fluid-resistant gown should be worn.[4][6] Ensure it is closed at the front with tight-fitting cuffs.
-
Respiratory Protection : A suitable respirator (e.g., N95) should be used when handling the powder form of the compound, especially outside of a certified chemical fume hood, to avoid inhalation of dust or aerosols.[5][7]
Operational Plans: Handling and Storage
Receiving and Storage
-
Storage : Upon receipt, store this compound under the conditions recommended in the Certificate of Analysis.[1] For similar compounds, storage at -20°C as a powder or -80°C in solvent is recommended.[5] Keep the container tightly sealed in a cool, well-ventilated area away from direct sunlight.
-
Inventory : Maintain a clear and accurate inventory of the compound.
Handling and Preparation of Solutions
-
Engineering Controls : All handling of this compound, especially the solid form, should be conducted in a certified chemical fume hood or a biological safety cabinet to ensure adequate ventilation.[2] An accessible safety shower and eye wash station must be available.[5]
-
Avoid Aerosol Formation : Exercise caution to prevent the generation of aerosols and dust during handling.[5][6]
-
Solution Preparation : When preparing stock solutions, for example in DMSO, do so within the fume hood.[8] Use fresh, high-quality solvents to ensure stability.
-
General Practices : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[5]
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Emergency Procedures
Spill Response
-
Evacuate : Alert others and evacuate the immediate area if necessary.
-
Contain : Absorb liquid spills with an inert material like sand or vermiculite.[2] For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean : Decontaminate the area by scrubbing with alcohol or another suitable solvent.[5]
-
Dispose : Place all contaminated materials into a sealed container for hazardous waste disposal.
First-Aid Measures
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[2]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing.
-
Eye Contact : Rinse opened eyes with plenty of water for at least 15 minutes and consult a physician.[2]
-
Ingestion : Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : This includes contaminated gloves, gowns, pipette tips, and containers. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.[2][5]
-
Disposal : All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[7]
Mechanism of Action: IRAK4 Signaling Pathway
This compound is a potent inhibitor of IRAK4, a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[9] These pathways are central to the innate immune response. Upon activation by pathogens or inflammatory signals, these receptors recruit the adapter protein MyD88, which in turn recruits and activates IRAK4.[9][10] IRAK4 then phosphorylates and activates downstream targets, ultimately leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[9] By inhibiting IRAK4, this compound blocks this entire cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 3. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 4. pogo.ca [pogo.ca]
- 5. IRAK4-IN-1|1820787-94-7|MSDS [dcchemicals.com]
- 6. dupont.com.sg [dupont.com.sg]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 8. selleckchem.com [selleckchem.com]
- 9. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective Effect of Nanobodies Targeting Sip Protein Against Streptococcus agalactiae Infection in Tilapia (Oreochromis niloticus) [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
